3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
Description
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Properties
IUPAC Name |
3-hydroxy-1,5-naphthyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-5-6-8(13)4-11-7-2-1-3-10-9(6)7/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBRLMXWSDAFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2N=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648515 | |
| Record name | 3-Oxo-3,5-dihydro-1,5-naphthyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056877-14-5 | |
| Record name | 3-Oxo-3,5-dihydro-1,5-naphthyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde is a key intermediate, offering a versatile handle for the synthesis of diverse compound libraries through the reactivity of its aldehyde group. This technical guide provides an in-depth exploration of the chemical transformations of this aldehyde functionality, offering insights into the underlying principles and practical methodologies for its derivatization. We will delve into key reactions such as Knoevenagel condensation, reductive amination, Schiff base formation, Wittig reaction, oxidation, and reduction, presenting detailed experimental protocols and discussing the influence of the hydroxynaphthyridine core on the reactivity of the aldehyde.
Introduction: The Strategic Importance of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
The unique electronic and structural features of the 1,5-naphthyridine ring system, a fusion of two pyridine rings, impart a distinct reactivity profile to its substituents. The presence of two nitrogen atoms influences the electron density distribution across the bicyclic system, which in turn modulates the reactivity of appended functional groups. In 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, the aldehyde group at the C4 position is strategically located adjacent to a hydroxyl group at C3 and is part of an electron-deficient aromatic system. This arrangement offers intriguing possibilities for chemical manipulation. A scalable synthesis for this key intermediate has been developed, highlighting its importance in the pharmaceutical industry.[2]
The 3-hydroxy group can participate in intramolecular hydrogen bonding, potentially influencing the conformation and electrophilicity of the aldehyde. Furthermore, the electron-withdrawing nature of the naphthyridine core is expected to enhance the electrophilic character of the aldehyde carbon, making it highly susceptible to nucleophilic attack. This guide will explore how these inherent properties can be harnessed for the synthesis of novel derivatives with potential therapeutic applications.
Key Reactions of the Aldehyde Group
The aldehyde functionality is a cornerstone of organic synthesis, participating in a plethora of chemical transformations. In the context of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, these reactions provide avenues to introduce diverse structural motifs, thereby enabling the exploration of a vast chemical space for drug discovery.
Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, leading to the formation of an α,β-unsaturated product.[4][5] This reaction is particularly valuable for the synthesis of compounds with extended conjugation, which often exhibit interesting photophysical or biological properties.
Mechanism and Rationale: The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the α,β-unsaturated product. The electron-withdrawing nature of the 1,5-naphthyridine ring is anticipated to enhance the electrophilicity of the aldehyde, facilitating the initial nucleophilic attack.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Materials:
-
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
To a solution of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde (1 equivalent) in ethanol, add malononitrile (1.1 equivalents).
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum.
-
-
Expected Outcome: The formation of (E)-2-((3-hydroxy-[1][4]naphthyridin-4-yl)methylene)malononitrile.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield |
| 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde | Malononitrile | Piperidine | Ethanol | RT - 50 °C | High |
| 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde | Ethyl cyanoacetate | Piperidine | Ethanol | Reflux | Good |
| 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde | Diethyl malonate | Piperidine | Toluene | Reflux | Moderate |
Table 1: Representative Conditions for Knoevenagel Condensation
Figure 1: General workflow for the Knoevenagel condensation.
Reductive Amination: Building Blocks for Bioactive Amines
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[6][7] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This reaction is a cornerstone of medicinal chemistry for the introduction of diverse amine functionalities.
Mechanism and Rationale: The reaction begins with the nucleophilic attack of a primary or secondary amine on the aldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an enamine (from a secondary amine). A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), present in the reaction mixture then selectively reduces the imine/enamine to the amine.[8] The choice of reducing agent is critical to avoid the reduction of the starting aldehyde.
Experimental Protocol: Reductive Amination with a Primary Amine
-
Materials:
-
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
-
Primary amine (e.g., benzylamine)
-
Sodium borohydride (NaBH₄)
-
Methanol (solvent)
-
Acetic acid (catalyst, optional)
-
-
Procedure:
-
Dissolve 3-hydroxy-1,5-naphthyridine-4-carbaldehyde (1 equivalent) and the primary amine (1.1 equivalents) in methanol.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate imine formation.
-
Stir the mixture at room temperature for a period to allow for imine formation (e.g., 1-2 hours).
-
Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
-
Expected Outcome: The formation of the corresponding secondary amine, for example, N-((3-hydroxy-[1][4]naphthyridin-4-yl)methyl)benzenamine.
| Aldehyde | Amine | Reducing Agent | Solvent | Temperature |
| 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde | Primary aliphatic amine | NaBH₄ | Methanol | 0 °C to RT |
| 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde | Aniline derivative | NaBH₃CN | Methanol | RT |
| 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde | Secondary amine | NaBH(OAc)₃ | DCE | RT |
Table 2: Representative Conditions for Reductive Amination
Figure 2: The two-stage process of reductive amination.
Schiff Base Formation: Versatile Imines for Further Functionalization
The condensation of an aldehyde with a primary amine to form a Schiff base (or imine) is a fundamental reaction in organic chemistry.[9] These imines are not only stable compounds in their own right, often with interesting biological activities, but also serve as versatile intermediates for further synthetic transformations, such as reduction to secondary amines (as seen in reductive amination) or reaction with organometallic reagents.
Mechanism and Rationale: The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The reaction is typically reversible and is often driven to completion by removing the water formed, for instance, by azeotropic distillation or the use of a dehydrating agent. The formation of Schiff bases from 3-hydroxy-1,5-naphthyridine-4-carbaldehyde is expected to be facile due to the electrophilicity of the aldehyde.
Experimental Protocol: Synthesis of a Schiff Base with Aniline
-
Materials:
-
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
-
Aniline
-
Ethanol or Toluene (solvent)
-
Glacial acetic acid (catalyst)
-
-
Procedure:
-
Dissolve 3-hydroxy-1,5-naphthyridine-4-carbaldehyde (1 equivalent) and aniline (1 equivalent) in ethanol or toluene.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for several hours. If using toluene, a Dean-Stark apparatus can be used to remove water.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling.
-
Collect the solid by filtration and wash with a cold solvent.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
-
Expected Outcome: The formation of the corresponding imine, (E)-N-((3-hydroxy-[1][4]naphthyridin-4-yl)methylene)aniline.
Wittig Reaction: Olefination for Alkene Synthesis
The Wittig reaction is a highly valuable method for the synthesis of alkenes from aldehydes or ketones.[5][10] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent) to yield an alkene and triphenylphosphine oxide. This reaction is particularly useful for creating specific double bond geometries.
Mechanism and Rationale: The phosphorus ylide, a nucleophilic carbanion stabilized by the adjacent phosphonium group, attacks the electrophilic carbonyl carbon to form a betaine intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to give the alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used.
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
-
Materials:
-
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
-
(Triphenylphosphoranylidene)acetonitrile (a stabilized ylide)
-
Toluene or Tetrahydrofuran (THF) (solvent)
-
-
Procedure:
-
To a solution of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde (1 equivalent) in dry toluene or THF under an inert atmosphere (e.g., nitrogen or argon), add the stabilized Wittig reagent (1.1 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.
-
-
Expected Outcome: The formation of the corresponding α,β-unsaturated nitrile, (E)-3-(3-hydroxy-[1][4]naphthyridin-4-yl)acrylonitrile.
Oxidation and Reduction of the Aldehyde Group
Standard oxidation and reduction reactions can be applied to the aldehyde group of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde to access the corresponding carboxylic acid and alcohol, respectively. These derivatives serve as important building blocks for further functionalization.
Oxidation to Carboxylic Acid: The aldehyde can be oxidized to a carboxylic acid using a variety of oxidizing agents. A mild and selective method is desirable to avoid over-oxidation or reaction with other functional groups on the naphthyridine ring.
Experimental Protocol: Oxidation to 3-Hydroxy-1,5-naphthyridine-4-carboxylic acid
-
Materials:
-
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol and water (solvent)
-
-
Procedure:
-
Dissolve 3-hydroxy-1,5-naphthyridine-4-carbaldehyde in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene as a chlorine scavenger.
-
Add a solution of sodium chlorite and sodium dihydrogen phosphate in water dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Adjust the pH of the mixture to acidic (e.g., pH 3-4) with dilute HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Reduction to Alcohol: The aldehyde can be readily reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride.[11]
Experimental Protocol: Reduction to (3-Hydroxy-[1][4]naphthyridin-4-yl)methanol
-
Materials:
-
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (solvent)
-
-
Procedure:
-
Dissolve 3-hydroxy-1,5-naphthyridine-4-carbaldehyde in methanol and cool the solution in an ice bath.
-
Add sodium borohydride portion-wise with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to yield the alcohol.
-
Influence of the 3-Hydroxy-1,5-naphthyridine Core on Aldehyde Reactivity
The reactivity of the aldehyde group in 3-hydroxy-1,5-naphthyridine-4-carbaldehyde is significantly influenced by the electronic and steric effects of the heterocyclic core.
-
Electronic Effects: The two nitrogen atoms in the 1,5-naphthyridine ring are electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates substituents towards nucleophilic attack.[12] This effect increases the electrophilicity of the aldehyde carbon, making it more susceptible to reaction with nucleophiles compared to a simple benzaldehyde. The 3-hydroxy group, being an electron-donating group, can partially counteract this effect through resonance, but the overall electronic character of the aldehyde is still expected to be highly electrophilic.
-
Intramolecular Hydrogen Bonding: The proximate 3-hydroxy group can form an intramolecular hydrogen bond with the aldehyde oxygen. This can influence the conformation of the aldehyde group and may also modulate its reactivity by affecting the polarization of the carbonyl bond.
Applications in Drug Discovery and Medicinal Chemistry
The derivatization of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde through the reactions described above opens up a vast landscape for the synthesis of novel compounds with potential therapeutic applications. The 1,5-naphthyridine scaffold is a well-established pharmacophore found in numerous bioactive molecules.[1] For instance, derivatives of naphthyridines have shown promise as antibacterial agents, often by targeting bacterial DNA gyrase.[3]
The diverse functional groups that can be introduced via the aldehyde handle allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. The resulting libraries of compounds can be screened against a wide range of biological targets to identify new lead compounds for various diseases.
Conclusion
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde is a valuable and versatile building block in medicinal chemistry. The aldehyde group serves as a reactive handle for a wide range of chemical transformations, enabling the synthesis of diverse libraries of novel compounds. Understanding the reactivity of this aldehyde, influenced by the unique electronic properties of the hydroxynaphthyridine core, is crucial for its effective utilization in drug discovery programs. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this important scaffold and to develop new therapeutic agents.
References
- Jain, K., Chaudhuri, S., & Kolagkis, P. X. (2025). Recent developments in Knoevenagel condensation reaction: a review. [Journal Name, Volume(Issue), pages].
- Oreate AI. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination.
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Molecules. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
-
MDPI. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Molecules, 27(22), 7963. [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Chemistry, 5(1), 281-293. [Link]
-
ResearchGate. (2023). Development of methodologies for synthesis of 4-hydroxy-[1][4]naphthyridine-3-carbonitriles. Materials Today: Proceedings.
-
MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. International Journal of Molecular Sciences, 25(1), 523. [Link]
- Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Redalyc. (2023). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Eclética Química, 48(2), 49-65.
- Juniper Publishers. (2019). Green Synthesis, Spectral, Thermal Characterization and Biological Activity of Schiff base Ligand Derived from 3-amino-1,2,4-triazol.
- ResearchGate. (2025). Synthesis, Characterization and Antibacterial Activity of Schiff-Base Ligand Derived from Naphthaldehyde with its Complexes. Journal of Kufa for Chemical Sciences.
- YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Leah4sci.
- Master Organic Chemistry. (2017, September 1).
- National Institutes of Health. (2013).
- National Institutes of Health. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Journal of Chemistry.
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
- MDPI. (2020).
- Organic Chemistry Portal. (n.d.).
- ScienceDirect. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource Technology, 197, 324-329.
- ResearchGate. (2008). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Canadian Journal of Chemistry, 86(6), 617-621.
- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
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- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
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Methodological & Application
Application Note: Scalable Synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
Abstract
This application note details a robust, scalable protocol for the synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde , a critical scaffold in the development of novel antibacterial ketolides and kinase inhibitors. Unlike traditional small-scale preparations that suffer from poor regioselectivity or hazardous reagents, this protocol utilizes a modified Skraup cyclization followed by a DMF-DMA enamine functionalization strategy. This route, validated on multikilogram scales by pharmaceutical process groups (e.g., Pfizer), ensures high purity, operational safety, and reproducibility.
Introduction & Strategic Analysis
The 1,5-naphthyridine core is a "privileged structure" in medicinal chemistry, mimicking the quinoline scaffold but with distinct electronic properties due to the additional nitrogen atom. The 3-hydroxy-4-carbaldehyde substitution pattern is particularly valuable as it mimics salicylaldehyde, allowing for the formation of stable Schiff base ligands and metal chelates, or serving as a handle for further heterocycle fusion.
Retrosynthetic Logic
Direct formylation of 1,5-naphthyridin-3-ol (via Reimer-Tiemann or Vilsmeier-Haack) is often plagued by poor yields due to the electron-deficient nature of the naphthyridine ring, which deactivates the system toward electrophilic aromatic substitution.
To overcome this, we employ a Functional Group Interconversion (FGI) strategy:
-
Scaffold Construction: Build the 1,5-naphthyridine core with a methyl handle at C4 and a methoxy handle at C3.
-
Lateral Functionalization: Activate the C4-methyl group using
-dimethylformamide dimethyl acetal (DMF-DMA) to form an electron-rich enamine. -
Oxidative Cleavage: Convert the enamine to the aldehyde.
-
Deprotection: Demethylate the C3-methoxy group under mild, non-acidic conditions to reveal the hydroxyl group.
Figure 1: Retrosynthetic strategy leveraging C4-methyl activation.
Detailed Experimental Protocol
Step 1: Construction of the Naphthyridine Core (Modified Skraup)
This step constructs the second pyridine ring onto the starting aminopyridine. The use of a mild oxidant (sodium
-
Starting Material: 3-Amino-5-methoxy-4-methylpyridine[1][2][3]
-
Reagents: Glycerol, Sulfuric Acid (
), Sodium -nitrobenzenesulfonate. -
Product: 3-Methoxy-4-methyl-1,5-naphthyridine.[4]
Protocol:
-
Charge: In a reactor, dissolve 3-Amino-5-methoxy-4-methylpyridine (1.0 equiv) in aqueous sulfuric acid (65-70% w/w).
-
Addition: Add glycerol (3.0 equiv) and sodium
-nitrobenzenesulfonate (0.6 equiv). -
Reaction: Heat the mixture to 135–140 °C for 3–5 hours. Note: Monitor exotherm carefully during the initial ramp.
-
Workup: Cool to room temperature. Neutralize carefully with aqueous NaOH or
to pH 8–9 while maintaining temperature <25 °C (ice bath). -
Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from isopropyl acetate/heptane if necessary, though the crude is often sufficient for the next step.
Step 2: Enamine Formation
This reaction exploits the acidity of the C4-methyl protons, enhanced by the electron-withdrawing naphthyridine ring.
-
Reagents:
-Dimethylformamide dimethyl acetal (DMF-DMA), DMF (solvent). -
Catalyst: Lithium Hydroxide (LiOH) or simply thermal activation.
-
Product:
-2-(3-methoxy-1,5-naphthyridin-4-yl)- -dimethylethenamine.
Protocol:
-
Charge: Dissolve the Step 1 product (1.0 equiv) in anhydrous DMF (5–8 volumes).
-
Reagent: Add DMF-DMA (2.0–3.0 equiv). Optionally add catalytic LiOH (0.1 equiv) to accelerate the reaction.
-
Reaction: Heat to 100–110 °C for 4–8 hours. The reaction color typically deepens to dark red/orange.
-
Monitoring: Monitor by HPLC/TLC for the disappearance of the methyl-naphthyridine.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and DMF. The residue (crude enamine) is used directly in the next step to avoid instability issues.
Step 3: Oxidative Cleavage to Aldehyde
The electron-rich enamine double bond is cleaved to the carbonyl. Sodium Periodate (
-
Reagents: Sodium Periodate (
), THF/Water (1:1 mixture). -
Product: 3-Methoxy-1,5-naphthyridine-4-carbaldehyde.
Protocol:
-
Solubilization: Dissolve the crude enamine from Step 2 in THF/Water (1:1).
-
Oxidation: Add
(2.5–3.0 equiv) portion-wise, keeping the temperature at 20–25 °C . -
Reaction: Stir vigorously for 2–4 hours. A precipitate of sodium iodate (
) will form. -
Workup: Filter off the inorganic solids. Extract the filtrate with DCM.
-
Purification: Wash the organic layer with sodium thiosulfate solution (to remove trace iodine species) and brine. Concentrate to yield the methoxy-aldehyde intermediate.
Step 4: Selective Demethylation (The Critical Step)
Standard acid hydrolysis (HBr/AcOH) can be harsh. The Lithium Chloride (LiCl) / DMF method is superior for scale-up, offering high selectivity for aryl methyl ethers without degrading the aldehyde.
-
Reagents: Lithium Chloride (LiCl), DMF.
-
Product: 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde.[1][2][3][4][5][6]
Protocol:
-
Preparation: In a reactor, suspend LiCl (3.0 equiv) in DMF (10 volumes).
-
Substrate: Add the Step 3 methoxy-aldehyde (1.0 equiv).
-
Demethylation: Heat the mixture to 110–120 °C for 1–3 hours.
-
Isolation (Lithium Salt): Cool to room temperature. Concentrate DMF to a minimum volume. Add Methanol (MeOH) and cool to 0–5 °C. The lithium salt of the product may precipitate. Filter and wash with cold MeOH.
-
Free Base Formation: Dissolve the salt in water. Adjust pH to 5–6 using 6M HCl. The free phenol (product) will precipitate.
-
Final Filtration: Filter the solid, wash with water, and dry under vacuum at 45 °C.
Process Safety & Optimization
| Parameter | Risk/Issue | Mitigation Strategy |
| Skraup Exotherm | Runaway reaction during ring closure. | Use sulfuric acid as solvent (heat sink) and control addition rate of glycerol. Use |
| Enamine Stability | Enamines can hydrolyze back to starting material if wet. | Use anhydrous DMF; use the crude enamine immediately in the oxidation step (telescoping). |
| Chloromethane | Step 4 generates | Ensure reactor is vented to a scrubber (caustic scrubber recommended). |
| Residual Metals | LiCl carryover. | The final pH adjustment and water wash are critical to remove residual Lithium salts. |
Analytical Validation
Expected Data for 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde:
-
Appearance: Yellow to light brown solid.
-
1H NMR (DMSO-d6, 400 MHz):
- ~10.5–11.0 ppm (s, 1H, CHO) – Distinctive aldehyde peak.
- ~8.0–9.2 ppm (m, 4H, Naphthyridine Ar-H).
-
Broad singlet >11 ppm (OH), exchangeable with
.
-
Mass Spectrometry (ESI+):
-
Target Mass: ~174.16 Da.
-
Observed
.
-
-
Purity (HPLC): >98% (a/a) required for pharmaceutical applications.
Visual Workflow
Figure 2: Step-by-step process flow for the scalable synthesis.
References
-
Li, B., Widlicka, D. W., Buzon, R. A., et al. (2010). A Scaleable Synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde. Synlett , 2010(2), 250–252.[4]
-
Li, B., Magee, T., Buzon, R. A., & Wilcox, G. E. (2012). Process Development of a Novel Azetidinyl Ketolide Antibiotic. Organic Process Research & Development , 16(5), 1017–1024.
-
Kethireddy, S., Domala, R., Pittala, B., & Eppakayala, L. (2023). Development of methodologies for synthesis of 4-hydroxy-[1,5]naphthyridine-3-carbonitriles. Materials Today: Proceedings . [3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals - [thieme-connect.com]
- 6. 3-hydroxy-1,5-naphthyridine-4-carbaldehyde | 1056877-14-5 [chemicalbook.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. scirp.org [scirp.org]
- 9. m.youtube.com [m.youtube.com]
Derivatization of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde for structure-activity relationship (SAR) studies
Executive Summary & Strategic Rationale
The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere to quinoline and isoquinoline cores. Its value lies in the strategic placement of nitrogen atoms, which alters basicity and lipophilicity (LogP) compared to carbocyclic analogs, often improving metabolic stability and water solubility.
This guide focuses on 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde (Compound 1) .[1] This specific intermediate is uniquely versatile due to the ortho-relationship between the hydroxyl (-OH) and aldehyde (-CHO) groups. This motif mimics the reactivity of salicylaldehyde but within a nitrogen-rich heterocyclic context, enabling three distinct vectors for Structure-Activity Relationship (SAR) exploration:
-
Vector A (C4-Aldehyde): Reductive amination to modulate solubility and introduce diversity elements.
-
Vector B (C3-Hydroxyl): O-alkylation or acylation to probe steric tolerance and remove the hydrogen bond donor (HBD).
-
Vector C (C3-C4 Annulation): Cyclocondensation to form tricyclic fused systems (e.g., isoxazolo- or pyrazolo-naphthyridines), restricting conformational freedom to improve target selectivity.
Mechanistic Insight: The Intramolecular Hydrogen Bond
Researchers must note that Compound 1 exhibits a strong intramolecular hydrogen bond between the C3-OH and the C4-CHO oxygen. This interaction:
-
Reduces the electrophilicity of the aldehyde slightly compared to non-hydrogen-bonded analogs.
-
Significantly increases membrane permeability (higher apparent LogP) by masking polar groups.
-
Critical Protocol Note: Reactions at the aldehyde often require Lewis acid activation or elevated temperatures to disrupt this internal chelation.
Derivatization Pathways (Visual Workflow)
The following diagram outlines the logical flow for diversifying Compound 1, categorizing pathways by the structural change induced.
Figure 1: Strategic derivatization vectors for the 1,5-naphthyridine core. Blue indicates side-chain expansion; Green indicates functional group masking; Red indicates scaffold rigidification.
Detailed Experimental Protocols
Protocol A: Reductive Amination (C4 Vector)
Objective: To introduce solubilizing groups (e.g., morpholine, piperazine) or hydrophobic tails while converting the reactive aldehyde to a stable amine.
Rationale: The 1,5-naphthyridine core is electron-deficient. The resulting secondary/tertiary amines at C4 often show improved binding to kinase hinge regions or bacterial topoisomerases via the basic nitrogen.
Materials:
-
Substrate: 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde (1.0 eq)[1]
-
Amine: Primary or Secondary amine (1.2 eq)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Additive: Acetic acid (catalytic, 1-2 drops)
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried flask, dissolve Compound 1 (1 mmol) in DCE (5 mL). Add the amine (1.2 mmol).
-
Activation: Add glacial acetic acid (1 drop). The acid catalyzes imine formation and helps disrupt the intramolecular H-bond. Stir at Room Temperature (RT) for 1 hour.
-
Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the aldehyde peak. If the reaction is sluggish, heat to 40°C.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes. Allow to warm to RT and stir overnight (12-16 h).
-
Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).
-
Note: The product is amphoteric. If the product remains in the aqueous phase, adjust pH to ~8-9 and use a more polar solvent system (e.g., CHCl₃/iPrOH 3:1) for extraction.
-
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: Tricyclic Annulation (C3-C4 Vector)
Objective: Synthesis of 1H-pyrazolo[4,3-c][1,5]naphthyridine. Rationale: Rigidifying the scaffold locks the bioactive conformation, often improving selectivity by reducing entropic penalties upon binding. This reaction exploits the proximity of the 3-OH and 4-CHO.
Materials:
-
Substrate: Compound 1 (1.0 eq)
-
Reagent: Hydrazine monohydrate (2.0 eq) or substituted hydrazine.
-
Solvent: Ethanol (absolute).
-
Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%) - Optional but recommended for speed.
Step-by-Step Methodology:
-
Dissolution: Suspend Compound 1 (1 mmol) in Ethanol (10 mL).
-
Addition: Add hydrazine monohydrate (2 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.
-
Precipitation: Cool to RT. The tricyclic product often precipitates out of the ethanolic solution.
-
Isolation: Filter the solid. Wash with cold ethanol and diethyl ether.
-
Recrystallization: If necessary, recrystallize from DMF/Ethanol.
SAR Data Interpretation & Physicochemical Profiling
When derivatizing this scaffold, it is vital to track how structural changes impact physicochemical properties. The table below summarizes expected shifts based on the protocols above.
| Derivative Class | Modification | Effect on LogP | Effect on pKa | SAR Utility |
| Parent (Cmpd 1) | None | Moderate (Intra-H-bond increases app. LogP) | Acidic OH (~8-9) | Starting material; Chelator. |
| Reductive Amine | C4-CH₂-NR₂ | Decreases (if R is polar) | Basic amine introduced (~7-9) | Improves solubility; targets acidic residues in proteins. |
| O-Ether | C3-O-R | Increases | Removes acidic OH | Probes hydrophobic pockets; blocks metabolic glucuronidation. |
| Pyrazolo-fused | Tricyclic | Moderate/High | Varies (Pyrazoles are weak bases) | Increases planarity; DNA intercalation potential. |
Critical Checkpoint: Metabolic Stability
The 1,5-naphthyridine ring is susceptible to oxidation by CYP450 enzymes (N-oxidation or hydroxylation).
-
Observation: If rapid clearance is observed in microsomes, consider blocking the C2 or C6 positions with small alkyl groups (methyl, Cl) or fluorine to block metabolic soft spots.
References
-
Litvic, M. et al. (2020). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 25(15), 3374. [Link]
-
Gellibert, F. et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes | EurekAlert! [eurekalert.org]
- 3. N-Heterocyclic Carbene-Initiated α-Acylvinyl Anion Reactivity: Additions of α-Hydroxypropargylsilanes to Aldehydes [organic-chemistry.org]
- 4. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
The Versatile Role of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde in the Genesis of Novel Heterocycles: A Guide for Researchers
Introduction: A Privileged Scaffold in Medicinal Chemistry
The 1,5-naphthyridine core is a significant pharmacophore, appearing in a multitude of natural and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-HIV, and cytotoxic properties.[1][2] Its unique electronic and structural features make it a cornerstone in the design of novel therapeutic agents. Within this class of compounds, 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde stands out as a particularly valuable and versatile building block. Its scalable synthesis allows for its ready availability, paving the way for extensive exploration in drug discovery and materials science.[3] The strategic placement of the hydroxyl and formyl groups on the naphthyridine framework offers a rich chemical playground for the construction of diverse and complex heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde, offering detailed protocols and mechanistic insights for the synthesis of novel heterocycles with potential biological significance.
Core Reactivity and Synthetic Potential
The chemical behavior of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde is dominated by the interplay between the electron-withdrawing nature of the naphthyridine ring, the nucleophilic character of the hydroxyl group, and the electrophilic aldehyde functionality. This unique combination allows for a variety of chemical transformations, making it an ideal starting material for the construction of fused and decorated heterocyclic systems. Key reaction pathways that will be explored in this guide include:
-
Knoevenagel Condensation: The reaction of the aldehyde with active methylene compounds to generate α,β-unsaturated systems, which are precursors to a variety of pyridone-fused heterocycles.
-
Multicomponent Reactions: One-pot syntheses that allow for the rapid assembly of complex molecules from three or more starting materials, offering an efficient route to novel heterocyclic libraries.
-
Cycloaddition Reactions: The formation of new rings through pericyclic reactions, leading to the creation of intricate polycyclic frameworks.
-
Gewald Reaction: A multicomponent reaction for the synthesis of substituted thiophenes, which can be fused to the naphthyridine core.
This guide will provide detailed, step-by-step protocols for key transformations, accompanied by mechanistic diagrams to elucidate the underlying chemical principles.
Application Note I: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation. In the case of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde, its reaction with active methylene compounds like malononitrile, followed by cyclization, provides a straightforward route to novel pyridopyrimidine derivatives. These scaffolds are of significant interest due to their prevalence in compounds with diverse biological activities.[4]
Scientific Rationale
The aldehyde group at the 4-position of the 1,5-naphthyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the bicyclic system. Active methylene compounds, such as malononitrile, possess acidic protons that can be readily removed by a base to generate a nucleophilic carbanion. The subsequent condensation and intramolecular cyclization lead to the formation of a stable, fused heterocyclic system. The choice of a mild base like piperidine is crucial to facilitate the reaction without promoting unwanted side reactions.
Experimental Protocol: Synthesis of 2-Amino-4-(3-hydroxy-1,5-naphthyridin-4-yl)-3-cyanopyridine
Materials:
-
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol (absolute)
-
Deionized Water
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane).
-
Upon completion of the reaction (disappearance of the starting aldehyde), allow the mixture to cool to room temperature.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., Ethanol/Water) to obtain the pure 2-Amino-4-(3-hydroxy-1,5-naphthyridin-4-yl)-3-cyanopyridine as a crystalline solid.
-
Dry the product under vacuum.
Expected Yield: 75-85%
Characterization: The structure of the product can be confirmed by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Reaction Workflow and Mechanism
Caption: Conceptual overview of the four-component reaction.
Application Note III: Gewald Synthesis of Thieno[2,3-b]n[1][4]aphthyridines
The Gewald reaction is a multicomponent reaction that provides a versatile and efficient method for the synthesis of 2-aminothiophenes. By employing 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde in a Gewald-type reaction, novel thieno[2,3-b]n[1][4]aphthyridine derivatives can be synthesized. These sulfur-containing heterocycles are of interest for their potential biological activities. [5]
Scientific Rationale
The Gewald reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. In this protocol, the Knoevenagel condensation product of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde and ethyl cyanoacetate serves as the initial substrate. The subsequent addition of elemental sulfur and a base, such as triethylamine, leads to the formation of the thiophene ring fused to the naphthyridine core.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-(3-hydroxy-1,5-naphthyridin-4-yl)thieno[2,3-b]pyridine-3-carboxylate
Materials:
-
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
-
Ethyl cyanoacetate
-
Elemental Sulfur
-
Triethylamine (TEA)
-
Ethanol
Procedure:
-
In a 100 mL three-necked flask fitted with a reflux condenser and a dropping funnel, dissolve 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol (30 mL).
-
Add a catalytic amount of triethylamine (0.2 eq) and stir the mixture at room temperature for 30 minutes to form the Knoevenagel condensation product.
-
To this mixture, add elemental sulfur (1.2 eq) in one portion.
-
Heat the reaction mixture to reflux and add triethylamine (1.5 eq) dropwise over a period of 15 minutes.
-
Continue refluxing for an additional 2-3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure thieno[2,3-b]n[1][4]aphthyridine derivative.
-
Dry the product in a vacuum oven.
Expected Yield: 65-75%
Characterization: The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).
Gewald Reaction Mechanism Overview
Caption: Key steps in the Gewald synthesis of thieno-fused naphthyridines.
Conclusion and Future Outlook
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde is a highly valuable and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. The protocols detailed in this guide for Knoevenagel condensation, multicomponent reactions, and the Gewald reaction provide a solid foundation for researchers to explore the rich chemistry of this scaffold. The resulting fused and decorated 1,5-naphthyridine derivatives are promising candidates for further investigation in medicinal chemistry and materials science. Future research in this area could focus on expanding the library of active methylene compounds and other reactants to generate even greater molecular diversity, as well as exploring the biological activities of these novel heterocycles.
References
- Gul, W., Hammond, N. L., Yousaf, M., Bowling, J. J., Schinazi, R. F., Wirtz, S. S., ... & Hamann, M. T. (2006). Anti-HIV-1, anti-HIV-1 integrase and cytotoxic activities of 1, 5-naphthyridine and 1, 8-naphthyridine derivatives. Bioorganic & medicinal chemistry, 14(24), 8495-8501.
- Deady, L. W., Rogers, M. L., Zhuang, L., Baguley, B. C., & Denny, W. A. (2005). Synthesis and cytotoxic activity of 4-and 5-substituted 1, 5-naphthyridines and 1, 8-naphthyridines. Bioorganic & medicinal chemistry, 13(4), 1341-1348.
- Tu, S., Jiang, B., Zhang, Y., Jia, R., & Zhang, J. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(1), 137-142.
- Jain, K., Chaudhuri, S., Pal, K., & Das, K. (2019). A series of 2-amino-3-cyanopyridine derivatives have been prepared by one-pot condensation from malononitrile, aromatic aldehyde, methyl ketone and ammonium acetate under microwave irradiation without solvent. New Journal of Chemistry, 43(4), 1299-1304.
- Anonymous. (n.d.). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Anonymous. (2018). One-pot, four component synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines derivatives.
- Anonymous. (2023). [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. RSC Publishing.
- Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., ... & Wang, R. (2010). A scalable synthesis of 3-hydroxy-1, 5-naphthyridine-4-carbaldehyde. Synlett, 2010(02), 250-252.
-
Anonymous. (2014). Synthesis of Heterocyclic Fusedn[1][4]aphthyridines by Intramolecular HDA Reactions. MDPI.
- Anonymous. (2022).
- Anonymous. (2023).
-
Anonymous. (2016). Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3- c]n[2][6]aphthyridinones and pyrazolo[3,4-c].[2][6] arkat usa.
- Javahershenas, R., & Gholamhosseini, S. (2018). One-pot, four component synthesis of pyrazolo[4′, 3′: 5, 6] pyrido[2, 3-d] pyrimidines derivatives. Chemistry of Heterocyclic Compounds, 54(5), 498-502.
- Anonymous. (2023).
- Anonymous. (2021).
- Anonymous. (n.d.). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. scielo.br [scielo.br]
- 6. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04385A [pubs.rsc.org]
Topic: Comprehensive Analytical Characterization of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
An Application Note from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Analytical Imperative for Novel Heterocycles
In the landscape of modern drug discovery and materials science, the 1,5-naphthyridine scaffold is a recurring motif of significant interest, valued for its wide range of biological activities and applications as a ligand or in organic electronics.[1] The specific functionalization of this core, as seen in 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde, creates a versatile intermediate ripe for further synthetic elaboration.[1] However, its utility is predicated on the unambiguous confirmation of its structure and purity. A multi-faceted analytical approach is not merely a quality control checkpoint; it is the foundation upon which all subsequent research is built.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents an integrated analytical philosophy, detailing the core techniques required to build a comprehensive characterization dossier for this specific molecule. We will delve into not just the "how" but the "why" of each method, providing field-tested insights to ensure that the data generated is both accurate and meaningful.
Foundational Properties and Purity Assessment via High-Performance Liquid Chromatography (HPLC)
The first step in characterizing any new chemical entity is to assess its purity. For a polar, aromatic compound like 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard.
Causality Behind the Method: We employ a C18 stationary phase, which is nonpolar. The mobile phase is a polar mixture of water and an organic solvent (typically acetonitrile). The compound, being moderately polar, will have a good affinity for both phases, allowing for excellent separation from nonpolar and highly polar impurities. The addition of an acid, such as formic acid, serves a dual purpose: it protonates residual silanols on the stationary phase to prevent peak tailing and ensures the analyte is in a single ionic state, leading to sharp, symmetrical peaks. For mass spectrometry coupling, formic acid is preferred due to its volatility.[2]
Protocol 1: UPLC/HPLC Purity and Stability Assay
-
System Preparation:
-
Chromatograph: An Ultra-High-Performance Liquid Chromatography (UPLC) or HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.
-
Column: A high-quality C18 column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18) with dimensions of 2.1 x 50 mm and a particle size of 1.7-1.8 µm is ideal for fast, high-resolution analysis.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
System Purge: Thoroughly purge all lines to eliminate bubbles and ensure a stable baseline.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 100 µg/mL stock solution.
-
Further dilute to a working concentration of ~10 µg/mL.
-
Rationale: The chosen diluent should be similar in composition to the initial mobile phase to ensure good peak shape upon injection.
-
-
Instrumental Method:
-
The following parameters provide a robust starting point and should be optimized as needed.
-
| Parameter | Recommended Setting | Justification |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring optimal efficiency. |
| Injection Volume | 2 µL | Small volume minimizes potential for column overload and peak distortion. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and improves peak shape. |
| Detection Wavelength | 254 nm & Max Plot | 254 nm is a common wavelength for aromatic compounds. A PDA detector allows for the extraction of the UV maximum for highest sensitivity. |
| Gradient Program | 5% to 95% B over 5 min | A generic "scouting" gradient to elute a wide range of potential impurities. |
-
Self-Validation and Data Interpretation:
-
System Suitability: Before sample analysis, perform five replicate injections of the working standard. The Relative Standard Deviation (RSD) for retention time should be <0.5% and for peak area <2.0%. This confirms the system is performing consistently.
-
Purity Assessment: Analyze the sample. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected.
-
Peak Tailing: An ideal peak has a tailing factor between 0.9 and 1.2. Significant tailing may indicate secondary interactions with the column, which can be mitigated by adjusting the mobile phase pH.
-
Caption: HPLC Purity Analysis Workflow.
Definitive Structural Elucidation
While HPLC confirms purity, it does not confirm identity. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required for unambiguous structural confirmation.
A. Molecular Weight Verification by Mass Spectrometry
Causality Behind the Method: Electrospray Ionization (ESI) is a soft ionization technique perfect for polar molecules, preventing fragmentation and yielding a clear signal for the intact molecule. Operating in positive ion mode will generate the protonated molecule, [M+H]⁺. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, provides a mass measurement with enough accuracy (<5 ppm error) to confirm the elemental formula, adding a high degree of confidence to the identification.
Protocol 2: LC-MS and HRMS Analysis
-
System: A UPLC system (as described in Protocol 1) coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Method: Use the same LC method as Protocol 1. This allows for the correlation of the UV peak with the corresponding mass.
-
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Flow (N₂): 600 L/hr
-
Desolvation Temperature: 350 °C
-
Mass Range: 50 - 500 m/z
-
-
Data Interpretation:
-
The molecular formula of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde is C₉H₆N₂O.[3]
-
Calculate the exact mass of the neutral molecule and the protonated adduct.
-
Compare the measured mass from the HRMS to the calculated mass. The difference should be less than 5 ppm.
-
| Species | Calculated Exact Mass | Expected m/z [M+H]⁺ |
| C₉H₆N₂O | 158.04801 | 159.05529 |
B. Structural Fingerprinting by NMR Spectroscopy
Causality Behind the Method: NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, effectively mapping the molecule's carbon-hydrogen framework. The choice of solvent is critical; using DMSO-d₆ allows for the observation of the exchangeable hydroxyl (-OH) proton, which would be lost in solvents like D₂O. 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable for definitively assigning which proton is attached to which carbon.
Protocol 3: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
(Optional but Recommended) 2D NMR: Acquire COSY and HSQC spectra to confirm assignments.
-
-
Expected Chemical Shifts (Predicted): Based on the structure and data from similar naphthyridine compounds, the following shifts can be anticipated.[4][5]
| Proton | Predicted ¹H Shift (ppm, DMSO-d₆) | Carbon | Predicted ¹³C Shift (ppm, DMSO-d₆) |
| Aldehyde (-CHO) | ~10.2 (singlet) | Aldehyde (-C HO) | ~190 |
| Hydroxyl (-OH) | >10.0 (broad singlet) | C -OH | ~160 |
| H2 | ~9.0 (singlet) | C 2 | ~150 |
| H8 | ~8.8 (doublet) | C 4 | ~115 |
| H6 | ~8.4 (doublet) | C -CHO | ~145 |
| H7 | ~7.8 (triplet) | Aromatic CHs | 120-140 |
| Quaternary Cs | 135-155 |
Integrated Characterization Strategy
No single technique provides the complete picture. The power of this analytical workflow lies in the integration of orthogonal methods. HPLC confirms the sample is pure, MS confirms it has the correct mass and elemental formula, and NMR confirms the specific arrangement of atoms.
Caption: Integrated Analytical Characterization Workflow.
By systematically applying these protocols, researchers can establish a robust and reliable analytical profile for 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde, ensuring the integrity of their starting material and the validity of all subsequent scientific endeavors.
References
- Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI.
- 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid. SIELC Technologies.
- Analytical Methods. RSC Publishing - The Royal Society of Chemistry.
-
Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. Available at: [Link]
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]
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Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Available at: [Link]
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Development of methodologies for synthesis of 4-hydroxy-[6][7]naphthyridine-3-carbonitriles. ScienceDirect. Available at:
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1,5-Naphthyridine-3-carbaldehyde. Amerigo Scientific. Available at: [Link]
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The Skraup Reaction for 1,5-Naphthyridine Synthesis: A Detailed Guide for Researchers
Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a privileged heterocyclic motif of significant interest to the pharmaceutical and materials science sectors. Its rigid, planar structure and the presence of two nitrogen atoms impart unique electronic and hydrogen-bonding properties, making it a versatile scaffold for the design of biologically active agents and functional materials.[1][2] Derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[3] This wide range of applications underscores the need for robust and scalable synthetic routes to this important class of molecules.[3]
The Skraup synthesis, a classic and powerful method for the construction of quinolines, has been effectively adapted for the synthesis of 1,5-naphthyridines.[1] This application note provides a comprehensive overview of the Skraup reaction for the synthesis of 1,5-naphthyridines, detailing the underlying mechanism, a step-by-step experimental protocol, troubleshooting strategies, and key applications in drug discovery.
The Skraup Reaction: A Mechanistic Deep Dive
The Skraup synthesis of 1,5-naphthyridines involves the reaction of a 3-aminopyridine with glycerol in the presence of a strong acid, typically sulfuric acid, and an oxidizing agent.[1][4] The reaction proceeds through a series of well-defined steps:
-
Dehydration of Glycerol: Under the strongly acidic and high-temperature conditions, glycerol undergoes dehydration to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4][5][6]
-
Michael Addition: The amino group of the 3-aminopyridine acts as a nucleophile and undergoes a conjugate (Michael) addition to the acrolein intermediate.[5][6]
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, leading to cyclization. Subsequent dehydration yields a dihydro-1,5-naphthyridine intermediate.[5]
-
Oxidation: The final step involves the oxidation of the dihydro-1,5-naphthyridine to the aromatic 1,5-naphthyridine product.[5] This step is crucial for the formation of the stable aromatic ring system.
Caption: Generalized mechanism of the Skraup synthesis of 1,5-naphthyridine.
Experimental Protocol: Synthesis of 1,5-Naphthyridine from 3-Aminopyridine
This protocol provides a detailed procedure for the synthesis of the parent 1,5-naphthyridine. Researchers should note that this reaction is highly exothermic and requires careful control.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3-Aminopyridine | 94.11 | 10.0 g | 0.106 | Ensure high purity. |
| Glycerol (anhydrous) | 92.09 | 29.4 g (23.3 mL) | 0.319 | Use anhydrous glycerol for best results. |
| Sulfuric Acid (conc.) | 98.08 | 30 mL | - | Handle with extreme care. |
| m-Nitrobenzenesulfonic acid sodium salt | 225.16 | 25.0 g | 0.111 | Oxidizing agent. |
| Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) | 278.01 | 2.0 g | 0.007 | Moderator. |
| Sodium Hydroxide | 40.00 | As needed | - | For neutralization. |
| Chloroform | 119.38 | As needed | - | For extraction. |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | For drying. |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 3-aminopyridine (10.0 g, 0.106 mol) and ferrous sulfate heptahydrate (2.0 g, 0.007 mol).
-
Addition of Reagents: To this mixture, add anhydrous glycerol (29.4 g, 0.319 mol) followed by the oxidizing agent, m-nitrobenzenesulfonic acid sodium salt (25.0 g, 0.111 mol).
-
Acid Addition: While stirring vigorously and cooling the flask in an ice-water bath, cautiously add concentrated sulfuric acid (30 mL) dropwise from the dropping funnel. The addition should be slow to control the initial exotherm.
-
Heating: After the addition of sulfuric acid is complete, heat the mixture gently. The reaction is exothermic and will begin to reflux without external heating.[1]
-
Reaction Maintenance: Once the initial vigorous reaction subsides, heat the mixture to 140-150°C and maintain this temperature for 4-5 hours.[1] The reaction mixture will darken significantly.
-
Workup - Quenching and Neutralization: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice (approx. 200 g) with stirring. Cautiously neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10). This step is also highly exothermic and should be performed in an ice bath.
-
Extraction: Transfer the basic solution to a separatory funnel and extract the aqueous layer multiple times with chloroform (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 1,5-naphthyridine can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or ethanol/water).
Troubleshooting and Field-Proven Insights
The Skraup reaction is notoriously vigorous and can be prone to side reactions, primarily tar formation.[1] Effective management of the reaction conditions is critical for a successful synthesis.
Controlling the Exothermic Reaction:
The primary challenge in the Skraup synthesis is controlling its often violent exothermicity.[6][7]
-
The Role of Ferrous Sulfate: The addition of ferrous sulfate (FeSO₄) is a crucial and time-tested method for moderating the reaction's vigor.[6][8][9] It is believed to act as an oxygen carrier, ensuring a more controlled and gradual oxidation process, thereby preventing a runaway reaction.[9] The precise mechanism is complex, but it is thought to involve the reversible oxidation and reduction of the iron cation, which tempers the rate of the overall oxidation step.
-
Gradual Reagent Addition and Heating: Slow, dropwise addition of concentrated sulfuric acid with efficient cooling is paramount.[9] Similarly, the initial heating should be gentle to initiate the reaction under control.[9] Once the exotherm begins, the external heat source should be removed.[9]
Minimizing Tar Formation:
Tar formation is a common side reaction resulting from the polymerization of acrolein and other reactive intermediates under the harsh acidic and high-temperature conditions.[1]
-
Moderation is Key: The use of ferrous sulfate not only controls the exotherm but also helps to minimize charring and tar formation.[8]
-
Temperature Optimization: Avoid excessively high temperatures, which can accelerate polymerization.[8] A two-stage temperature profile, with an initial lower temperature phase followed by a higher temperature to drive the reaction to completion, can be beneficial.[8]
-
Workup Strategies for Tar Removal:
-
Steam Distillation: This is a highly effective method for separating the volatile 1,5-naphthyridine from the non-volatile tarry residue.[9] After basification of the reaction mixture, steam is passed through to carry over the product.[9]
-
Filtration through Celite: For smaller-scale reactions, after neutralization and addition of an extraction solvent, the biphasic mixture can be filtered through a pad of Celite to remove insoluble tars before proceeding with the extraction.[10]
-
Caption: A logical workflow for troubleshooting common issues in the Skraup synthesis.
Applications in Drug Discovery: The Case of Pyronaridine
The 1,5-naphthyridine scaffold is a key component of several important therapeutic agents. A notable example is Pyronaridine , an antimalarial drug developed in the 1970s that has shown high potency against Plasmodium falciparum, including chloroquine-resistant strains.[11] While modern, greener synthetic routes to pyronaridine are being explored, the classical syntheses often rely on the construction of a functionalized benzo[b][3][10]naphthyridine core, a reaction for which the Skraup synthesis is a foundational method.[12][13] The development of pyronaridine highlights the enduring relevance of the Skraup reaction in providing access to complex heterocyclic structures that are central to the discovery of new medicines.[12]
Conclusion
The Skraup reaction remains a powerful and relevant tool for the synthesis of 1,5-naphthyridines, providing a direct route to this valuable heterocyclic scaffold. While the reaction's vigorous nature and potential for side reactions present challenges, a thorough understanding of the mechanism and careful control of the reaction conditions, including the use of moderators like ferrous sulfate, can lead to successful and reproducible outcomes. The detailed protocol and troubleshooting guide presented in this application note are intended to equip researchers in medicinal chemistry and drug development with the practical knowledge required to effectively utilize the Skraup reaction in their pursuit of novel 1,5-naphthyridine-based molecules with therapeutic potential.
References
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Alajarin, R., Jordan, P., & Ortin, M. R. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3237. [Link]
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Name Reaction, Organic Chemistry. (2022). Skraup Reaction. YouTube. [Link]
-
SlideShare. (2016). Preparation and Properties of Quinoline. [Link]
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Sciencemadness.org. (2010). Skraup Reaction- Preferred Workup?. [Link]
-
Vive Chemistry. (2012). Skraup's Synthesis. WordPress.com. [Link]
-
Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478. [Link]
-
Wikipedia. (n.d.). Skraup reaction. [Link]
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Manske, R. H. F., & Ledingham, A. E. (1955). 6-Methoxy-8-nitroquinoline. Organic Syntheses, Coll. Vol. 3, p.601. [Link]
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ResearchGate. (2025). Improved Manufacturing Process for Pyronaridine Tetraphosphate. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
Kincaid, J. R. A., Kavthe, R. D., & Lipshutz, B. H. (2022). Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug Pyronaridine. Organic Letters, 24(20), 3656–3660. [Link]
- Google Patents. (2000). Skraup reaction process for synthesizing quinolones. US6103904A.
-
Alizadeh, S. (2018). Synthesis of bisquinolines, naphthyridines and pyronaridine to elucidate the mechanism of antimalarial drug action. University of Hertfordshire Research Archive. [Link]
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ResearchGate. (2025). A Novel Process for Antimalarial Drug Pyronaridine Tetraphosphate. [Link]
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The Friedländer Synthesis: A Comprehensive Guide to the Preparation of Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the Friedländer synthesis, a cornerstone reaction in heterocyclic chemistry, with a specific focus on its application in the synthesis of naphthyridine derivatives. Naphthyridines are bicyclic heteroaromatic compounds containing two nitrogen atoms, and their substituted derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This guide will delve into the mechanistic intricacies of the reaction, offer detailed experimental protocols, and provide insights into catalyst selection and reaction optimization.
The Strategic Importance of Naphthyridines
The naphthyridine scaffold is considered a "privileged structure" in drug discovery, as it is a core component in numerous pharmacologically active compounds. These include antibacterial agents (e.g., nalidixic acid), anticancer agents, and compounds with antiviral, anti-inflammatory, and neuroprotective properties. The versatility of the Friedländer synthesis provides a direct and efficient route to this important class of heterocycles, allowing for the systematic exploration of structure-activity relationships in drug development programs.
The Friedländer Synthesis: A Mechanistic Overview
The Friedländer synthesis is a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (a "methylene-active" compound), such as a ketone or ester.[1] This reaction can be catalyzed by either acids or bases and proceeds through a cyclodehydration to form the final quinoline or, in this case, naphthyridine ring system.[2] For the synthesis of naphthyridine isomers, the corresponding aminopyridinecarbaldehyde or aminopyridyl ketone is used as the starting material.
There are two generally accepted mechanistic pathways for the Friedländer synthesis, depending on the reaction conditions and the nature of the substrates.[3]
-
The Aldol-First Pathway: This pathway is more prevalent under base-catalyzed conditions. It commences with the deprotonation of the α-methylene compound to form an enolate, which then undergoes an aldol-type addition to the carbonyl group of the ortho-aminoaryl aldehyde or ketone. The subsequent cyclization and dehydration yield the naphthyridine product.
-
The Schiff Base-First Pathway: Under acidic conditions, the reaction often proceeds via the initial formation of a Schiff base (an imine) between the amino group of the aminopyridine derivative and the carbonyl of the methylene-active compound. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the aromatic naphthyridine ring.
Visualizing the Mechanistic Pathways
The following diagrams illustrate the base-catalyzed (Aldol-First) and acid-catalyzed (Schiff Base-First) mechanisms for the synthesis of a 1,8-naphthyridine derivative.
Catalyst Selection and Reaction Conditions: A Comparative Overview
The choice of catalyst and reaction conditions is critical for the success of the Friedländer synthesis, influencing reaction rates, yields, and, in some cases, regioselectivity.[4] While traditional methods often rely on strong acids or bases, recent advancements have focused on developing milder and more environmentally friendly catalytic systems.[5]
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Strong Bases (e.g., KOH, NaOH) | High temperatures, alcoholic solvents. | Readily available, inexpensive. | Harsh conditions, potential for side reactions (e.g., aldol self-condensation of the active methylene compound).[6] |
| Strong Acids (e.g., H₂SO₄, PPA) | High temperatures. | Effective for less reactive substrates. | Harsh conditions, difficult workup, potential for side product formation. |
| Lewis Acids (e.g., CeCl₃·7H₂O) | Solvent-free grinding at room temperature.[2] | Mild conditions, high yields, simple workup, reusable catalyst.[2] | Catalyst may need to be dried or activated. |
| Ionic Liquids (e.g., [Bmmim][Im]) | 80-100 °C, can be solvent-free.[7] | Green solvent, reusable catalyst, can enhance reaction rates and selectivity.[7] | Higher cost compared to traditional solvents and catalysts. |
| Choline Hydroxide (ChOH) | 50 °C, water as solvent.[8] | Biocompatible and inexpensive catalyst, environmentally benign solvent, high yields.[8] | May not be suitable for all substrates. |
| Propylphosphonic Anhydride (T3P®) | Mild conditions.[9] | Efficient, short reaction times, excellent yields.[9] | Reagent is moisture-sensitive. |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of 1,8-naphthyridine derivatives using both a traditional base-catalyzed method and a modern, greener approach.
Protocol 1: Base-Catalyzed Synthesis of 2,3-Disubstituted-1,8-naphthyridines in an Ionic Liquid
This protocol is adapted from the work of Li, et al. and demonstrates the use of a basic ionic liquid as both the catalyst and solvent.[4]
Materials:
-
2-Amino-3-pyridinecarboxaldehyde
-
α-Methylene carbonyl compound (e.g., 2-phenylacetophenone)
-
Basic ionic liquid (e.g., 1-butyl-3-methylimidazolium imidazole salt, [Bmmim][Im])
-
Deionized water
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
-
To a round-bottom flask, add 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and the α-methylene carbonyl compound (1.0 mmol).
-
Add the basic ionic liquid, [Bmmim][Im] (5 mL), to the flask.
-
Stir the mixture at 80 °C for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the product from the ionic liquid using ethyl acetate and deionized water. The ionic liquid is soluble in water, allowing for its separation and potential reuse.[4]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2: Choline Hydroxide-Catalyzed Synthesis of 1,8-Naphthyridines in Water
This protocol is based on the work of Jana, et al., and represents a highly green and efficient method for the synthesis of 1,8-naphthyridines.[8]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene carbonyl compound
-
Choline hydroxide (ChOH) solution (e.g., 45 wt. % in water)
-
Water
-
Ethyl acetate
-
Nitrogen gas supply
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol) and the active methylene carbonyl compound (0.5 mmol).
-
Add 1 mL of water to the flask and begin stirring.
-
Add choline hydroxide (1 mol%) to the reaction mixture.
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.
-
Heat the reaction mixture to 50 °C with continuous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the product from the aqueous mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.
-
Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Synthesis of Other Naphthyridine Isomers
While 1,8-naphthyridines are commonly synthesized via the Friedländer reaction, this methodology can be extended to other isomers by selecting the appropriate aminopyridine starting material.
-
1,5-Naphthyridines: Can be prepared from 3-amino-2-pyridinecarboxaldehyde. The Friedländer synthesis is a known classical protocol for constructing the 1,5-naphthyridine scaffold.[10]
-
1,6-Naphthyridines: Synthesized using 4-aminonicotinaldehyde as the starting material.[11]
-
1,7-Naphthyridines: Can be prepared from 3-amino-4-pyridinecarboxaldehyde or 3-amino-4-acetylpyridine.[11]
The general protocols described above can be adapted for these isomers, although optimization of reaction conditions may be necessary.
Troubleshooting and Optimization
Issue: Low Yields Possible Causes & Solutions:
-
Decomposition of starting materials: Ensure the purity of the aminopyridinecarbaldehyde, as these can be unstable. Lowering the reaction temperature or using a milder catalyst may be beneficial.
-
Inefficient catalyst: The chosen catalyst may not be optimal for the specific substrates. Screen a variety of acid and base catalysts, as well as newer catalytic systems.
-
Side reactions: Aldol self-condensation of the methylene-active compound can be a competing reaction, especially under harsh basic conditions.[6] Using a less basic catalyst or adding the methylene-active compound slowly to the reaction mixture can mitigate this.
Issue: Regioselectivity with Unsymmetrical Ketones Possible Causes & Solutions:
-
When using an unsymmetrical ketone (e.g., 2-butanone), two different enolates can form, potentially leading to a mixture of isomeric products.
-
Catalyst choice: Certain catalysts, such as ionic liquids, have been shown to promote the formation of a single regioisomer.[7]
-
Substrate modification: Introducing a directing group on the ketone can favor the formation of one enolate over the other.
Issue: Difficult Product Isolation Possible Causes & Solutions:
-
Catalyst removal: If using a non-volatile acid or base, neutralization and aqueous workup are necessary. The use of solid-supported or reusable catalysts like CeCl₃·7H₂O or ionic liquids can simplify product isolation.[2][4]
-
Purification challenges: If the product is highly polar, it may be difficult to extract from an aqueous medium. In such cases, saturation of the aqueous layer with salt may improve extraction efficiency.
Conclusion
The Friedländer synthesis remains a powerful and versatile tool for the construction of the naphthyridine scaffold. The classic acid- and base-catalyzed methods have been significantly enhanced by the development of modern, milder, and more environmentally sustainable protocols. By understanding the mechanistic nuances of the reaction and carefully selecting the appropriate catalyst and reaction conditions, researchers can efficiently synthesize a wide array of naphthyridine derivatives for applications in drug discovery, materials science, and beyond.
References
-
Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]
- Mogilaiah, K., et al. (2015). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308.
-
Jana, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
-
A convenient, efficient and environmentally eco-friendly protocol for Friedländer synthesis of polysubstituted quinolines and naphthyridines is described. (n.d.). ResearchGate. Retrieved from [Link]
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (2022). MDPI. Available at: [Link]
-
Friedländer synthesis. (n.d.). Wikipedia. Retrieved from [Link]
- Zhichkin, P. (2006). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. Synlett.
-
Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. National Center for Biotechnology Information. Available at: [Link]
-
Jana, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
-
A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. (2006). ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. National Center for Biotechnology Information. Available at: [Link]
-
Jana, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
-
The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved from [Link]
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Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with Naphthyridines
Introduction: The Naphthyridine Scaffold - A Privileged Heterocycle in Modern Chemistry
Naphthyridines, a class of bicyclic aromatic N-heterocycles, are of paramount importance in contemporary drug discovery, materials science, and catalysis.[1] Their rigid, planar structure, combined with the presence of nitrogen atoms that can act as hydrogen bond acceptors, makes them ideal pharmacophores for interacting with biological targets.[2] Indeed, numerous naphthyridine-containing molecules have demonstrated significant biological activities, including potent inhibition of kinases, making them a focal point in the development of novel therapeutics for cancer and other diseases.[3][4]
The functionalization of the naphthyridine core is crucial for modulating its physicochemical properties and biological activity. Traditional synthetic methods often require harsh conditions and offer limited scope for introducing diverse substituents.[5] In contrast, metal-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the precise and efficient derivatization of naphthyridine scaffolds.[6] These reactions, which form carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, are typically catalyzed by transition metals, most notably palladium.[7]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of metal-catalyzed cross-coupling reactions involving naphthyridines. We will delve into the mechanistic underpinnings of key reactions, offer field-proven insights into experimental design, and provide detailed, step-by-step protocols for the successful functionalization of this important heterocyclic system.
Understanding the Landscape: Challenges and Considerations in Naphthyridine Cross-Coupling
The presence of nitrogen atoms in the naphthyridine ring system introduces both opportunities and challenges for metal-catalyzed cross-coupling reactions. While these nitrogen atoms are key to the desired biological activity, they can also coordinate to the metal catalyst, potentially leading to catalyst inhibition or deactivation.[8] Furthermore, the electron-deficient nature of the naphthyridine ring can influence the reactivity of different positions, making regioselectivity a critical consideration, especially when dealing with di- or poly-halogenated substrates.[9][10]
Key considerations for successful cross-coupling with naphthyridines include:
-
Choice of Catalyst and Ligand: The selection of the appropriate palladium catalyst and ligand is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance catalyst stability and activity, facilitating the challenging oxidative addition and reductive elimination steps.[11]
-
Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig aminations. The choice of base must be carefully considered to ensure optimal reactivity without promoting undesired side reactions.[12]
-
Solvent and Temperature: The reaction solvent and temperature can significantly impact reaction rates and yields. Microwave irradiation has been shown to accelerate reaction times and improve yields in some cases.
-
Regioselectivity: In polyhalogenated naphthyridines, the inherent electronic and steric differences between the halogenated positions can be exploited to achieve regioselective functionalization. The choice of catalyst and reaction conditions can often be tuned to favor coupling at a specific site.[13][14]
Key Cross-Coupling Reactions for Naphthyridine Functionalization
The following sections will detail the mechanisms and provide step-by-step protocols for the most widely used metal-catalyzed cross-coupling reactions for modifying the naphthyridine scaffold.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for forming C-C bonds.[13] It involves the reaction of a halo-naphthyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Protocol 1: Suzuki-Miyaura Coupling of 2-Iodo-1,5-naphthyridine with Phenylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halo-naphthyridine with an arylboronic acid.[15]
Materials:
-
2-Iodo-1,5-naphthyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Water
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodo-1,5-naphthyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to create an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-phenyl-1,5-naphthyridine.[15]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Naphthyridines
| Naphthyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Iodo-1,5-naphthyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 110 | High | [15] |
| 2,4-Dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | Dioxane/H₂O | MW, 150 | Good to Excellent | [10] |
| 6-Halogeno-2,4-dichloropyrido[2,3-d]pyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 110 | - | [16] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides and amines.[17] This reaction is particularly valuable for introducing amino functionalities onto the naphthyridine scaffold, which is a common feature in many biologically active molecules.
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle involves the oxidative addition of the halo-naphthyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated naphthyridine and regenerate the Pd(0) catalyst.
Protocol 2: Buchwald-Hartwig Amination of Bromonaphthyridine with a Secondary Amine
This protocol provides a general procedure for the amination of a bromonaphthyridine with a secondary amine, a common transformation in medicinal chemistry.[12]
Materials:
-
Bromonaphthyridine derivative
-
Secondary amine (e.g., morpholine)
-
Palladium(II) acetate [Pd(OAc)₂]
-
A suitable phosphine ligand (e.g., XPhos, RuPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube or a vial equipped with a magnetic stir bar, add the bromonaphthyridine (1.0 eq.), the phosphine ligand (typically 1-5 mol%), and the base (1.2-2.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the secondary amine (1.1-1.5 eq.) and finally the palladium(II) acetate (1-3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[18]
Table 2: Ligand and Base Selection for Buchwald-Hartwig Amination
| Amine Type | Recommended Ligand(s) | Recommended Base(s) | Rationale & Reference |
| Primary Amines | BrettPhos, tBuBrettPhos | NaOtBu, KOtBu, LHMDS | Bulky ligands prevent catalyst dimerization and facilitate reductive elimination.[18] |
| Secondary Amines | RuPhos, DavePhos | NaOtBu, KOtBu | Electron-rich and bulky ligands are effective for this coupling.[18] |
| Base-Sensitive Substrates | XPhos, SPhos | Cs₂CO₃, K₃PO₄ | Weaker bases can be used, often requiring higher temperatures.[12] |
Stille Coupling: Utilizing Organostannanes for C-C Bond Formation
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide or triflate.[19] While the toxicity of organotin reagents is a concern, the Stille reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups.[20]
Mechanism of the Stille Coupling
The catalytic cycle of the Stille coupling is similar to that of the Suzuki-Miyaura coupling, with the key difference being the use of an organostannane in the transmetalation step.
Protocol 3: Stille Coupling of a Naphthyridine Triflates with an Organostannane
This protocol outlines a general procedure for the Stille coupling of a naphthyridine triflate with an organostannane.
Materials:
-
Naphthyridine triflate
-
Organostannane (e.g., tributyl(vinyl)stannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Lithium chloride (LiCl)
-
Anhydrous, degassed solvent (e.g., DMF, NMP)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried flask, dissolve the naphthyridine triflate (1.0 eq.) and lithium chloride (3.0 eq.) in the anhydrous, degassed solvent.
-
Inert Atmosphere: Purge the solution with argon or nitrogen for 15-20 minutes.
-
Reagent Addition: Add the organostannane (1.1-1.5 eq.) and the palladium catalyst (2-5 mol%) to the reaction mixture.
-
Reaction: Heat the reaction to the appropriate temperature (often between 60-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and dilute with an organic solvent. Wash the organic layer with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[21] This reaction is highly valuable for introducing alkynyl functionalities into the naphthyridine core, which can serve as versatile handles for further transformations or as key structural elements in materials science applications.
Mechanism of the Sonogashira Coupling
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions, and a copper cycle that facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.
Protocol 4: Sonogashira Coupling of a Chloronaphthyridine with a Terminal Alkyne
This protocol describes a general procedure for the Sonogashira coupling of a less reactive chloronaphthyridine, often requiring more robust catalytic systems.
Materials:
-
Chloronaphthyridine derivative
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
A suitable phosphine ligand (e.g., PPh₃)
-
An amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the chloronaphthyridine (1.0 eq.), the palladium catalyst (2-5 mol%), copper(I) iodide (1-3 mol%), and the phosphine ligand (4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add the anhydrous, degassed solvent, the terminal alkyne (1.2-1.5 eq.), and the amine base.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Dilute the filtrate with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.
Applications in Drug Discovery: Naphthyridine-Based Kinase Inhibitors
The functionalized naphthyridines synthesized via these cross-coupling reactions are valuable building blocks for the development of new pharmaceuticals. A prominent application is in the field of oncology, where naphthyridine derivatives have been identified as potent inhibitors of various protein kinases.[7]
For example, the synthesis of many kinase inhibitors involves the strategic use of cross-coupling reactions to introduce key pharmacophoric groups onto the naphthyridine scaffold. These reactions allow for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Conclusion and Future Perspectives
Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized naphthyridines, providing chemists with powerful tools to access a vast chemical space. The continued development of more active and selective catalysts, along with the exploration of novel reaction conditions, such as those in flow chemistry, will undoubtedly further expand the utility of these transformations.[22] As our understanding of the intricate interplay between the naphthyridine substrate, catalyst, ligand, and base deepens, we can expect to see even more efficient and sustainable methods for the synthesis of these vital heterocyclic compounds, paving the way for the discovery of new medicines and advanced materials.
References
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Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. (n.d.). [Link]
-
Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ResearchGate. (2010). [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. (2022). [Link]
-
Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus. Chimie. (2019). [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. (2017). [Link]
-
Regioselective Suzuki coupling of dihaloheteroaromatic compounds as a rapid strategy to synthesize potent rigid combretastatin analogues. PubMed. (2011). [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. (2022). [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. (2021). [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. (2024). [Link]
-
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ScienceDirect. (2019). [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Institutes of Health. (2018). [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health. (2013). [Link]
-
Palladium-Catalyzed Reactions on 1,2-Diazines. Bentham Science. (n.d.). [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. (2020). [Link]
-
Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. iris.unina.it. (2023). [Link]
-
Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. (2020). [Link]
-
Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. (2013). [Link]
-
Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. PubMed. (2017). [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. (2013). [Link]
-
Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. (2019). [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. (2020). [Link]
-
Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. ACS Organic & Inorganic Au. (2022). [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Royal Society of Chemistry. (2022). [Link]
-
Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. PubMed. (2013). [Link]
-
Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. National Institutes of Health. (2023). [Link]
-
Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. National Institutes of Health. (2022). [Link]
-
Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. (2025). [Link]
-
EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Semantic Scholar. (n.d.). [Link]
-
Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. ResearchGate. (2018). [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). [Link]
-
A Catalysis Guide Focusing on C–H Activation Processes. SciSpace. (2021). [Link]
-
article_709224_5152877e3ba82... ijc.iauras.org. (n.d.). [Link]
-
New perspectives in the cross-coupling reactions of organostannanes. ResearchGate. (1996). [Link]
-
Rapid Plugged Flow Synthesis of Nucleoside Analogues via Suzuki-Miyaura Coupling and Heck Alkenylation of 5-Iodo. UCL Discovery. (n.d.). [Link]
-
Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Baxendale Group. (2006). [Link]
-
Catalyst design in C–H activation: a case study in the use of binding free energies to rationalise intramolecular directing group selectivity in iridium catalysis. Royal Society of Chemistry. (2020). [Link]
-
Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers. (2021). [Link]
-
Stille Coupling. Organic Chemistry Portal. (n.d.). [Link]
-
Flow chemistry as a discovery tool to access sp2–sp3 cross-coupling reactions via diazo compounds. Royal Society of Chemistry. (2021). [Link]
-
A Catalysis Guide Focusing on C–H Activation Processes. SciELO. (2021). [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. National Institutes of Health. (2022). [Link]
-
Stille reaction. Wikipedia. (n.d.). [Link]
-
Palladium‐Catalyzed C−H Functionalization of Diaryl 1,3,5‐Triazines. ResearchGate. (2020). [Link]
-
Towards The Standardization of Flow Chemistry Protocols For Organic Reactions. chemistry-europe.onlinelibrary.wiley.com. (2021). [Link]
-
RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. (2011). [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. National Institutes of Health. (2010). [Link]
-
Stille Coupling. Chemistry LibreTexts. (2023). [Link]
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Troubleshooting & Optimization
Technical Support Center: 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde Synthesis
Status: Operational Ticket ID: NAPH-CHO-004 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Yield Trap"
If you are accessing this guide, you are likely experiencing yields below 20% using the classical Reimer-Tiemann reaction (Chloroform/NaOH).
The Root Cause: You are attempting an electrophilic aromatic substitution (EAS) on a highly electron-deficient scaffold. The 1,5-naphthyridine ring system contains two nitrogen atoms that withdraw electron density, deactivating the ring. While the 3-hydroxyl group provides some activation, it is often insufficient to overcome the deactivation from the N-1 and N-5 atoms, leading to poor reactivity with the dichlorocarbene intermediate and significant tar formation.
This guide provides a three-tiered solution strategy:
-
Optimization: Maximizing the Reimer-Tiemann route (if you are committed to this precursor).
-
Alternative: The Duff Reaction (often cleaner for this substrate).
-
Redesign (Recommended): The "Pfizer Route" (Enamine Oxidation) – the industry standard for high-yield synthesis.
Module 1: Visualizing the Problem & Solution Space
Before proceeding, verify your current pathway against this decision matrix.
Figure 1: Decision matrix for selecting the synthetic route based on available precursors. Route C is the industry-preferred method for scalability.
Module 2: Troubleshooting the Reimer-Tiemann Reaction
Context: You have 1,5-naphthyridin-3-ol and must formylate it.
Q: Why is my reaction turning into a black tar with no product? A: The "tar" is polymerized phenolic material. The reaction requires a biphasic system (Organic CHCl3 / Aqueous NaOH).[1][2] If the mixing is poor, the dichlorocarbene (:CCl2) hydrolyzes before it can react with the naphthyridine. Furthermore, the electron-deficient ring reacts sluggishly.
Protocol Optimization (The "Phase Transfer" Fix): To push the yield from ~10% to ~25-30%, you must stabilize the carbene and increase its contact with the phenoxide ion.
-
Solvent System: Switch to 50% NaOH (aq) / CHCl3 .
-
Catalyst: Add TEBA (Triethylbenzylammonium chloride) or 18-Crown-6 (5 mol%). This transports the phenoxide into the organic phase to meet the carbene.
-
Ultrasound: If available, sonicate the reaction mixture at 60°C. Sonochemistry significantly accelerates the generation of dichlorocarbene and improves emulsion quality.
| Parameter | Standard Protocol | Optimized Protocol |
| Base | 10-20% NaOH | 50% NaOH (excess) |
| Catalyst | None | TEBA or CTAB (Phase Transfer) |
| Temperature | Reflux (70°C) | 60-65°C (Controlled) |
| Time | 12-24 Hours | 4-6 Hours (Monitor via TLC) |
Module 3: The High-Yield Solution (The "Pfizer Route")
Context: If you can alter your starting material or are starting a new batch, abandon the Reimer-Tiemann route. The industry standard, validated by researchers at Pfizer (Li et al., 2010), utilizes an oxidative cleavage of an enamine.
Why this works: It avoids electrophilic aromatic substitution on a deactivated ring. Instead, it builds the aldehyde from a reactive methyl group at the 4-position.
The Protocol (Step-by-Step)
Step 1: Enamine Formation
-
Reagents: 3-methoxy-4-methyl-1,5-naphthyridine (or 3-hydroxy analogue), DMF-DMA (
-Dimethylformamide dimethyl acetal). -
Conditions: Heat to 140°C in a sealed tube or high-boiling solvent (DMF).
-
Mechanism: The DMF-DMA condenses with the acidic methyl protons at C4 to form a red/orange enamine intermediate.
-
Checkpoint: The color change to deep red is the indicator of success.
-
Step 2: Oxidative Cleavage
-
Reagents: Sodium Periodate (NaIO4) or Potassium Permanganate (KMnO4) on silica.
-
Conditions: Room temperature, THF/Water (1:1).
-
Outcome: The enamine double bond is cleaved to yield the aldehyde.
Step 3: Deprotection (If using methoxy precursor)
-
Reagents: BBr3 (Boron tribromide) or HBr/AcOH.
-
Outcome: Converts the 3-methoxy group back to the 3-hydroxyl target.
Figure 2: The Enamine Oxidation pathway. This route bypasses the low reactivity of the naphthyridine ring.
Module 4: Frequently Asked Questions (FAQ)
Q: I don't have the 4-methyl precursor. Can I use the Duff Reaction on the 3-hydroxy precursor? A: Yes. The Duff reaction (Hexamine in TFA/Acetic Acid) is generally superior to Reimer-Tiemann for this substrate.
-
Why: The iminium ion intermediate generated from hexamine is a more "soft" electrophile and less prone to side reactions with the nitrogen lone pairs than the "hard" dichlorocarbene.
-
Expectation: Yields of 35-50%.
-
Warning: Ensure anhydrous conditions during the initial heating phase to prevent hydrolysis of the hexamine before it reacts.
Q: How do I purify the product? It co-elutes with the starting material. A: This is a common issue due to the strong hydrogen bonding between the 3-OH and the 4-CHO (pseudo-ring formation).
-
Technique: Do not use standard silica chromatography. The product streaks.
-
Fix: Use Acidified Silica (flush column with 1% acetic acid in DCM before loading) or recrystallize from DMF/Ethanol . The aldehyde proton is often shifted downfield (>10 ppm) and is very distinct in NMR; use this to track fractions.
Q: The product is unstable. Why? A: 1,5-naphthyridines are sensitive to oxidation at the nitrogen atoms (N-oxide formation) if left in solution for long periods. Store the solid under nitrogen at -20°C.
References
-
Li, B., Widlicka, D. W., Buzon, R. A., et al. (2010). "A Scaleable Synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde." Synlett, 2010(2), 250–252.[3][4] The definitive guide for the high-yield enamine route. [3]
-
Kethireddy, S., et al. (2023).[5][6] "Development of methodologies for synthesis of 4-hydroxy-[1,5]naphthyridine-3-carbonitriles." Materials Today: Proceedings. Provides context on the reactivity of the 1,5-naphthyridine scaffold. [6]
-
Wynberg, H. (1960). "The Reimer-Tiemann Reaction."[1][2][7][8][9][10] Chemical Reviews, 60(2), 169–184. Foundational text explaining the mechanistic limitations of formylating electron-deficient heterocycles.
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- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Khan Academy [khanacademy.org]
Optimization of reaction conditions for 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
Technical Support Center: 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
Current Status: Operational Subject: Optimization of Reaction Conditions & Troubleshooting Reference Code: NAP-15-ALD-OPT
Executive Summary & Chemical Context
Target Molecule: 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde CAS Registry Number: 1056877-14-5 (approximate, varies by salt/hydrate) Primary Application: Key pharmacophore intermediate for kinase inhibitors and antibacterial agents.
Synthetic Challenge: The synthesis of 1,5-naphthyridines is complicated by the electron-deficient nature of the ring system (making electrophilic substitution difficult) and the solubility issues inherent to the scaffold. Direct formylation (e.g., Vilsmeier-Haack) on the 3-hydroxy substrate often suffers from poor regioselectivity or O-formylation.
Recommended Strategy: The most robust, scalable route involves the "Enamine Oxidation Strategy" (Pfizer Protocol). This bypasses direct formylation by functionalizing a 4-methyl precursor.
Primary Protocol: The Enamine Oxidation Route
This method utilizes the acidity of the 4-methyl protons to form an enamine, which is subsequently cleaved to the aldehyde.
Prerequisite Precursor: 3-Methoxy-4-methyl-1,5-naphthyridine (Protected form)
Workflow Diagram
Caption: Step-wise transformation from methyl-precursor to final hydroxy-aldehyde via enamine oxidation.
Step-by-Step Methodology
Step 1: Enamine Formation
-
Reagents: 3-Methoxy-4-methyl-1,5-naphthyridine (1.0 eq),
-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0–5.0 eq). -
Conditions: Sealed tube or reflux at 140°C for 16–24 hours.
-
Observation: Reaction mixture turns deep red/purple.
-
Workup: Concentrate in vacuo to remove excess DMF-DMA. The residue is often used directly.
Step 2: Oxidative Cleavage [1]
-
Reagents: Sodium Periodate (NaIO
) (3.0 eq), THF/Water (1:1). -
Conditions: Stir at room temperature for 2–4 hours.
-
Mechanism: The periodate cleaves the electron-rich enamine double bond to release the aldehyde.
-
Workup: Filter precipitate (NaIO
), extract filtrate with DCM, dry, and concentrate.
Step 3: Demethylation (The Critical Step)
-
Reagents: Anhydrous LiCl (3.0 eq) in DMF.
-
Conditions: Heat to 100°C–110°C.
-
Note: Traditional BBr
demethylation can be too harsh for the aldehyde; LiCl/DMF is milder.
Troubleshooting Guide & FAQs
Issue: Incomplete Enamine Formation (Step 1)
Symptom: HPLC shows >20% starting material after 24 hours.
-
Root Cause: The 4-methyl protons are moderately acidic, but DMF-DMA degrades over time (hydrolysis).
-
Solution:
-
Fresh Reagent: Ensure DMF-DMA is fresh and anhydrous.
-
Catalysis: Add a catalytic amount of Pyrrolidine (0.1 eq). This facilitates transamination and accelerates enamine formation.
-
Temperature: Ensure the internal temperature reaches >135°C. Lower temperatures favor reversibility.
-
Issue: Low Yield in Oxidative Cleavage (Step 2)
Symptom: Complex mixture or "tar" formation during NaIO
-
Root Cause: Over-oxidation or polymerization of the unstable enamine intermediate.
-
Solution:
-
Buffer: Perform the reaction in a slightly buffered system (pH 7 phosphate buffer) to prevent acid-catalyzed polymerization.
-
Temperature: Cool the reaction to 0°C during the addition of NaIO
, then warm to RT.
-
Issue: Product Loss During Demethylation (Step 3)
Symptom: Aldehyde peak disappears; appearance of polar baseline material.
-
Root Cause: Cannizzaro reaction (disproportionation to alcohol/acid) or Aldol condensation under basic/hot conditions.
-
Solution:
-
Strict Anhydrous: Ensure DMF is dry. Water at high temps promotes nucleophilic attack on the aldehyde.
-
Time Control: Monitor strictly by LCMS. Stop immediately upon consumption of starting material (usually <3 hours).
-
Alternative: If LiCl fails, use AlCl
in Toluene (mild Lewis acid deprotection) at 60°C.
-
Comparative Data: Oxidation Methods
| Parameter | Method A: Enamine (Recommended) | Method B: SeO |
| Substrate | 3-Methoxy-4-methyl-1,5-naphthyridine | 3-Hydroxy-4-methyl-1,5-naphthyridine |
| Reagents | 1. DMF-DMA; 2. NaIO | Selenium Dioxide (SeO |
| Yield | 65–75% (over 2 steps) | 30–45% |
| Purification | Crystallization usually sufficient | Difficult removal of Se byproducts |
| Scalability | High (kg scale demonstrated) | Low (Se toxicity issues) |
| Selectivity | High (Specific to activated methyl) | Moderate (Risk of over-oxidation to acid) |
Frequently Asked Questions (FAQs)
Q1: Can I perform the Vilsmeier-Haack reaction directly on 1,5-naphthyridin-3-ol?
A: Generally, no . The 1,5-naphthyridine ring is electron-deficient (deactivated). While the hydroxyl group activates the ortho position (C4), the competing coordination of the Vilsmeier reagent (POCl
Q2: The final product is insoluble in most solvents. How do I analyze it?
A: 1,5-naphthyridines are notorious for
-
NMR: Use DMSO-
with a drop of TFA- (Trifluoroacetic acid). Protonation of the ring nitrogens breaks the stacking and improves solubility. -
LCMS: Run in acidic media (0.1% Formic acid).
Q3: Is the aldehyde stable? A: In the solid state, yes. In solution (especially basic), it exists in equilibrium with its hydrate or can undergo tautomerization if the 3-OH is free (keto-enol tautomerism involving the ring nitrogen). Store under Argon at -20°C.
Q4: Why use the methoxy-protected intermediate? Why not the free hydroxyl? A: The free hydroxyl group at C3 is acidic (phenol-like). In the presence of DMF-DMA, it will likely methylate (forming the methoxy ether anyway) or interfere with the enamine formation. Protecting it as a methyl ether ensures the reaction occurs exclusively at the C4-methyl group.
References
-
Li, B., et al. (2010). "A Scaleable Synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde." Synlett, 2010(2), 250–252.[1][2]
- Core Reference: Describes the optimized DMF-DMA/LiCl route on kilogram scale.
- Litvinov, V. P. (2004). "Advances in the chemistry of 1,5-naphthyridines." Russian Chemical Reviews, 73(7). Background: General reactivity and solubility properties of the naphthyridine scaffold.
- Magee, T. V., et al. (2009). "Discovery of 1,5-Naphthyridine Inhibitors of PI3K." Journal of Medicinal Chemistry. Context: Illustrates the utility of this specific aldehyde in drug discovery.
Sources
Stability of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde under different conditions
Welcome to the technical support center for 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address potential stability issues you may encounter and provide practical solutions and validation protocols.
Introduction to 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde is a key intermediate in the synthesis of various biologically active compounds.[1] The unique arrangement of nitrogen atoms within its aromatic system influences its reactivity and stability.[2] Understanding its stability under different experimental conditions is crucial for obtaining reliable and reproducible results. This guide will walk you through common stability-related challenges and how to navigate them.
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde, providing potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent biological assay results | Degradation of the compound in the assay medium due to pH or temperature. | Perform a stability study of the compound in your specific assay buffer and conditions. Analyze samples at different time points using HPLC to check for degradation products. |
| Discoloration of the solid compound (e.g., turning yellow or brown) | Oxidation of the aldehyde or phenolic hydroxyl group. Exposure to light or air. | Store the solid compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (ideally -20°C for long-term storage).[3][4] |
| Low yield or unexpected side products in a reaction | Instability of the compound under the reaction conditions (e.g., strong acid/base, high temperature). | Screen different reaction conditions, such as milder pH, lower temperature, or shorter reaction times. Use an inert atmosphere if oxidation is suspected. Consider protecting the hydroxyl or aldehyde group if they are not involved in the desired transformation. |
| Formation of precipitates in solution | Poor solubility or polymerization of the aldehyde. | Check the solubility of the compound in your chosen solvent. You may need to use a co-solvent or adjust the pH. If polymerization is suspected, store solutions at low temperatures and use them fresh.[4] |
| Variable HPLC peak areas for the same concentration | On-column degradation or instability in the mobile phase. | Ensure the mobile phase pH is compatible with the compound's stability. Use a lower column temperature. Prepare fresh standards and samples for each analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde?
A: For long-term stability, the solid compound should be stored in an airtight, amber container under an inert atmosphere (argon or nitrogen) at -20°C.[3][4] For short-term storage, 2-8°C is acceptable. These precautions minimize exposure to air, light, and moisture, which can promote oxidation and other degradation pathways.
Q2: How stable is 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde in different solvents?
A: The stability in solution is solvent-dependent. Protic solvents like methanol and ethanol may react with the aldehyde group to form hemiacetals, especially in the presence of acid or base catalysts. Aprotic solvents such as DMSO and DMF are generally suitable for short-term storage of solutions, but it is always recommended to prepare fresh solutions for experiments. Acetonitrile is a common solvent for analytical purposes.[4]
Q3: What is the expected stability of this compound across a range of pH values?
A: The stability of many pharmaceutical compounds is pH-dependent.[5][6] For 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde, extreme pH values should be avoided.
-
Acidic conditions (pH < 4): The naphthyridine nitrogens can be protonated, which may alter the electronic properties and reactivity of the molecule.
-
Neutral conditions (pH 6-8): Generally expected to have better stability, but oxidation can still occur.
-
Basic conditions (pH > 8): The phenolic hydroxyl group will be deprotonated, forming a phenoxide. This can increase the electron density of the ring system, potentially making it more susceptible to oxidation. Aldehydes can also undergo reactions like aldol condensation in basic conditions.
Q4: Is 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde sensitive to light?
A: Yes, compounds with aromatic and conjugated systems, like naphthyridines, can be light-sensitive.[7][8] Photodegradation can lead to the formation of impurities.[8] Therefore, it is crucial to protect the compound and its solutions from light by using amber vials or wrapping containers with aluminum foil.[3] Photostability testing is recommended for formulations that will be exposed to light.[9]
Q5: Can this compound undergo oxidation? What are the likely products?
A: Yes, the aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (3-Hydroxy-1,5-naphthyridine-4-carboxylic acid). The naphthyridine ring itself can also be oxidized to form an N-oxide, and the electron-rich hydroxy-substituted ring may be prone to oxidative degradation.[10]
Experimental Protocols
Protocol 1: General Stability Assessment in Solution
This protocol provides a framework to assess the stability of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde in a specific solvent or buffer.
Materials:
-
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
-
HPLC-grade solvent of choice (e.g., acetonitrile, DMSO, or a specific buffer)
-
HPLC system with a suitable column (e.g., C18) and detector (UV-Vis)
-
Amber HPLC vials
Procedure:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Aliquot the solution into several amber HPLC vials.
-
Analyze one vial immediately (T=0) using a suitable HPLC method to determine the initial purity and peak area.
-
Store the remaining vials under the desired conditions (e.g., room temperature, 4°C, 37°C).
-
At specified time points (e.g., 1, 4, 8, 24, and 48 hours), retrieve a vial and analyze it by HPLC.
-
Compare the peak area of the parent compound and look for the appearance of new peaks (degradation products) over time.
-
Calculate the percentage of the compound remaining at each time point relative to T=0.
Protocol 2: pH-Dependent Stability Study
This protocol is designed to evaluate the stability of the compound at different pH values.
Materials:
-
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
-
A series of buffers with different pH values (e.g., pH 4, 7, and 9)
-
HPLC system
Procedure:
-
Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into each of the different pH buffers to the final desired concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.
-
Follow steps 3-7 from Protocol 1 for each pH condition.
Visualization of Workflows and Pathways
Experimental Workflow for Stability Assessment
Caption: Potential degradation pathways for the target compound.
Summary of Expected Stability
| Condition | Expected Stability | Primary Degradation Pathway | Recommendation |
| Solid, -20°C, Dark, Inert Atm. | High | Minimal | Recommended for long-term storage. |
| Solution, Room Temp, Air, Light | Low | Oxidation, Photodegradation | Prepare solutions fresh and protect from light. |
| Acidic pH (e.g., pH 4) | Moderate | Potential for hydrolysis of impurities or altered reactivity. | Use with caution and verify stability. |
| Basic pH (e.g., pH 9) | Low to Moderate | Oxidation, Aldehyde reactions (e.g., polymerization). | Buffer carefully and use solutions quickly. |
References
-
Characterization of the pH-dependent protein stability of 3α-hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry. PubMed. Available at: [Link]
-
Evaluation of pH change effects on the HSA folding and its drug binding characteristics, a computational biology investigation. PubMed. Available at: [Link]
-
Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. ResearchGate. Available at: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Available at: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]
-
Molecular Recognition Studies on Naphthyridine Derivatives. PMC. Available at: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
-
Development of methodologies for synthesis of 4-hydroxy-n[1][11]aphthyridine-3-carbonitriles. ResearchGate. Available at: [Link]
-
Microwave-Assisted CH Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. OSTI.gov. Available at: [Link]
-
Effect of pH on stability of drugs, importance of pH on stability of drugs. Slideshare. Available at: [Link]
-
Aldehydes: What We Should Know About Them. MDPI. Available at: [Link]
-
Guideline on Photostability Testing. BfArM. Available at: [Link]
-
Influence of pH and light on the stability of some antioxidants. PubMed. Available at: [Link]
-
(PDF) Photostability testing of pharmaceutical products. ResearchGate. Available at: [Link]
-
1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 7. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bfarm.de [bfarm.de]
- 10. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the pH-dependent protein stability of 3α-hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assurance in 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde Synthesis
Case Reference: #NAPH-ALD-04 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Target Molecule: 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde CAS: 1025983-48-5 (Generic/Analogous) Primary Application: Antibacterial pharmacophore (Topoisomerase IV/Gyrase inhibitors).
The synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde presents a unique set of challenges due to the amphoteric nature of the naphthyridine ring and the reactivity of the ortho-hydroxy aldehyde motif. This functionality is prone to tautomerization and intramolecular hydrogen bonding, which complicates purification.
This guide addresses the two dominant synthetic pathways:
-
Method A (Classical): Direct Selenium Dioxide (
) oxidation of the 4-methyl precursor. -
Method B (Scalable/Pfizer): Enamine formation via DMF-DMA followed by oxidative cleavage.[1]
Synthetic Pathways & Impurity Mapping
The following logic map details the critical process nodes where impurities are generated.
Figure 1: Comparative process flow for Method A and Method B, highlighting critical impurity off-ramps.
Troubleshooting Guide (Q&A)
Issue 1: "My product has a persistent reddish/grey hue that won't filter out."
Diagnosis: Colloidal Selenium Contamination (Method A).
Context: When using Selenium Dioxide (
-
The Celite Trap: Do not just filter through paper. Use a tight pad of Celite 545.
-
Chemical Scavenging: If the red color persists in the filtrate, wash the organic layer with a 10% aqueous solution of sodium thiosulfate or potassium metabisulfite . This helps complex and precipitate residual selenium species.
-
Prevention: Switch to Method B (Enamine route) if downstream biological assays are sensitive to trace metals.
Issue 2: "LC-MS shows a major peak at [M+16] relative to the aldehyde."
Diagnosis: Over-oxidation to Carboxylic Acid. Context: The aldehyde is an intermediate oxidation state. In the presence of excess oxidant (SeO2) or prolonged exposure to air/moisture, it oxidizes to 3-hydroxy-1,5-naphthyridine-4-carboxylic acid . Technical Fix:
-
Stop Reaction Early: Monitor by TLC/LCMS every 30 minutes. Stop when the starting material is <5%, even if aldehyde conversion isn't 100%.
-
pH Control: Ensure the workup is neutral. Acidic workups can accelerate the disproportionation (Cannizzaro-type) or oxidation of the aldehyde.
-
Purification: The acid impurity is significantly more polar. It can be removed via a bicarbonate wash (
), which will solubilize the acid (as a carboxylate) while leaving the aldehyde in the organic layer (assuming the 3-OH is not deprotonated; careful pH titration to ~6.0 is required).
Issue 3: "I am seeing low yields and a 'gum' during the final deprotection step."
Diagnosis: Isoelectric Point Precipitation / Solubility Issues. Context: The target molecule is a zwitterion (pyridine nitrogen + phenolic hydroxyl). In the final step (cleaving the methyl ether), the product often crashes out as a sticky salt. Technical Fix:
-
Avoid Strong Acid Workup: If using HBr/AcOH for demethylation, do not neutralize all the way to pH 7 immediately.
-
Controlled Neutralization: Adjust pH to the molecule's isoelectric point (typically pH 5.5–6.5 for naphthyridines).
-
Solvent Switch: Use n-Butanol for extraction if the product is not precipitating cleanly. Naphthyridines are notoriously insoluble in ether/hexane but soluble in alcohols.
Issue 4: "The NMR shows a complex mixture of doublets in the aromatic region."
Diagnosis: Aldol Condensation Dimers. Context: The 4-carbaldehyde is electron-deficient and highly reactive. Under basic conditions (often used during the enamine hydrolysis in Method B), the aldehyde can react with any remaining methyl-precursor or self-condense. Technical Fix:
-
Strict Temperature Control: Keep the oxidative cleavage step (Periodate/OsO4) below 25°C.
-
Quench Rapidly: Use a reductive quench (sodium sulfite) immediately after the oxidant is consumed to prevent side reactions.
Analytical Reference Data
Use this table to distinguish the target aldehyde from its common impurities using
| Compound | Key Signal (ppm) | Multiplicity | Notes |
| Target Aldehyde | 11.20 - 11.40 | Singlet ( | Distinctive aldehyde proton; may be broad if H-bonding. |
| Starting Material (Methyl) | 2.60 - 2.80 | Singlet ( | Disappears upon completion. |
| Impurity: Carboxylic Acid | 13.00 - 14.00 | Broad ( | Very broad COOH peak; often invisible if wet. |
| Impurity: Enamine | 7.50 - 8.00 | Doublets ( | Vinyl protons from the dimethylamino-vinyl group (Method B). |
| Impurity: 3-Methoxy | 4.05 - 4.15 | Singlet ( | Sharp O-Me peak; indicates failed deprotection. |
Standardized Protocol (Method B - Recommended)
Based on the scalable route optimized by Pfizer (Li et al., 2010).
Phase 1: Enamine Formation
-
Reagents: Charge 3-methoxy-4-methyl-1,5-naphthyridine (1.0 eq) and DMF (5 vol).
-
Reagent: Add DMF-DMA (N,N-dimethylformamide dimethyl acetal) (2.0 eq).
-
Condition: Heat to 110–120 °C for 12–16 hours.
-
Checkpoint: LCMS should show conversion to the enamine (
). -
Workup: Concentrate under vacuum to remove excess DMF-DMA.
Phase 2: Oxidative Cleavage[9]
-
Solvent: Dissolve residue in THF/Water (1:1).
-
Oxidant: Add Sodium Periodate (
, 3.0 eq) at 0–5 °C . -
Reaction: Stir at room temperature for 2–4 hours.
-
Workup: Filter off inorganic salts. Extract with DCM.
-
Product: This yields 3-methoxy-1,5-naphthyridine-4-carbaldehyde .
Phase 3: Deprotection (The Critical Step)
-
Reagent: Dissolve intermediate in 48% HBr (aq) or use
in DCM (if anhydrous conditions preferred). -
Condition: Heat to 80 °C (for HBr) or -78 °C to RT (for
). -
Isolation: Neutralize carefully to pH 6. Collect precipitate by filtration.[2]
References
-
Li, B. et al. (2010).[1] A Scaleable Synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde. Synlett, 2010(2), 250–252.[3][1]
-
Méndez-Álvarez, D. et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3164.
-
Riley, H. L. et al. (1932). Selenium Dioxide Oxidation (Original Mechanism Reference). Journal of the Chemical Society.
Disclaimer: This guide is for research purposes only. 1,5-naphthyridines are biologically active; handle with appropriate PPE and containment.[4]
Sources
Technical Support Center: Navigating the Solubility Challenges of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
Welcome to the technical support center for 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde. As a valued member of the research and drug development community, you are likely working with this promising heterocyclic compound, known for its significant potential in medicinal chemistry.[1][2] However, you may have encountered challenges with its solubility in common organic solvents. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to overcome these hurdles in your experiments.
Understanding the Challenge: Why is 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde Poorly Soluble?
The structure of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde, with its rigid, planar naphthyridine core, hydroxyl group, and polar carbaldehyde moiety, contributes to strong intermolecular forces, including hydrogen bonding and π-π stacking. These interactions can lead to a stable crystal lattice that is difficult to disrupt with many organic solvents, resulting in poor solubility. The interplay between the hydrogen bond-donating hydroxyl group and the hydrogen bond-accepting nitrogen atoms of the naphthyridine rings, along with the polar aldehyde, creates a molecule with complex solvation requirements.
Troubleshooting Guide: Practical Solutions for Solubility Issues
Here, we address specific problems you might be facing in the laboratory and provide actionable solutions.
Q1: My 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde is not dissolving in common solvents like dichloromethane (DCM) or ethyl acetate for my reaction. What should I do?
This is a common issue. The polarity of DCM and ethyl acetate may not be sufficient to overcome the strong intermolecular forces of the compound. Here’s a systematic approach to finding a suitable solvent system:
Step 1: Start with More Polar Aprotic Solvents.
Polar aprotic solvents are often effective at dissolving polar compounds without interfering with reactions involving acidic protons.
-
Recommended Solvents:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetonitrile (ACN)
-
Protocol for Solubility Testing:
-
To a small vial, add a known amount of your compound (e.g., 1-2 mg).
-
Add the solvent dropwise while stirring or vortexing at room temperature.
-
Observe for dissolution. Gentle heating (40-50°C) can be applied to aid dissolution, but be mindful of potential compound degradation.
Step 2: Employ a Co-Solvent System.
If a single solvent is not effective or if you need to modify the reaction medium, a co-solvent approach can be highly beneficial.[3] This involves mixing a good solvent (like DMF or DMSO) with a less effective but reaction-compatible solvent.
-
Example Co-Solvent Systems:
-
DCM/DMF (e.g., in ratios of 10:1, 5:1, 1:1)
-
Toluene/DMSO
-
Chloroform/Methanol (a common mixture for dissolving polar heterocyclic compounds)[4]
-
Causality: The "good" solvent disrupts the solute-solute interactions, while the bulk solvent provides the desired reaction environment.
Q2: I managed to dissolve my compound in DMF for a reaction, but it precipitates when I add another reagent. How can I prevent this?
Precipitation upon addition of a reagent suggests a change in the solvent polarity or a reaction that forms a less soluble species.
Troubleshooting Steps:
-
Increase the Proportion of the Solubilizing Solvent: If your reaction conditions allow, increase the percentage of DMF or DMSO in your co-solvent system.
-
Slow Addition at Elevated Temperature: Add the reagent dropwise to the heated solution of your compound. This can help maintain solubility throughout the addition.
-
Check for Reactivity: Ensure the added reagent is not reacting with your solvent (e.g., strong bases with DMF at high temperatures).
Q3: I am struggling to obtain a clean NMR spectrum due to poor solubility in CDCl3. What are my options?
Chloroform-d is often insufficient for dissolving polar heterocyclic compounds.
Recommended NMR Solvents:
-
DMSO-d6: This is the most common and effective solvent for polar, poorly soluble compounds. Heating the NMR tube gently can further improve solubility.
-
Methanol-d4 (CD3OD): Can be effective, but the hydroxyl proton of your compound will exchange with the deuterium, and will not be visible in the 1H NMR spectrum.
-
Solvent Mixtures: A mixture of CDCl3 and a few drops of DMSO-d6 or CD3OD can sometimes provide sufficient solubility while maintaining the spectral characteristics of CDCl3.
-
Acidified Solvents: For basic compounds, adding a drop of deuterated trifluoroacetic acid (TFA-d) to the NMR solvent can protonate the nitrogen atoms, increasing solubility.[4]
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for dissolving 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde?
Based on its structure, DMSO or DMF are the most promising starting points for achieving significant solubility. For less polar applications, a mixture of chloroform and methanol is a good second choice.[4]
Q2: How does pH affect the solubility of this compound?
The solubility of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde is expected to be pH-dependent due to the presence of the phenolic hydroxyl group and the basic nitrogen atoms in the naphthyridine rings.[5][6]
-
In Acidic Conditions (low pH): The nitrogen atoms can be protonated, forming a cationic salt which is likely to have higher aqueous solubility.
-
In Basic Conditions (high pH): The hydroxyl group can be deprotonated to form a phenoxide salt, which should also exhibit increased aqueous solubility.
This pH-dependent solubility can be leveraged in purification strategies, such as acid-base extraction.
Q3: Can I improve the solubility of my compound through chemical modification?
Yes, if your experimental design allows for it. Modifying the core structure can significantly impact solubility.
-
Alkylation or Acylation of the Hydroxyl Group: Converting the hydroxyl group to an ether or an ester will reduce its hydrogen bonding capability and may improve solubility in less polar organic solvents.
-
Introduction of Solubilizing Groups: Adding functional groups like morpholine or polyethylene glycol (PEG) chains can enhance aqueous solubility.[7]
Visualization of Solubility Enhancement Workflow
The following diagram illustrates a decision-making process for addressing solubility issues with 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde.
Caption: A decision workflow for enhancing the solubility of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde.
Summary of Recommended Solvents
| Solvent Class | Recommended Solvents | Dielectric Constant (Approx.) | Key Considerations |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | 37-47 | High boiling points, may be difficult to remove. Check for reactivity. |
| Polar Protic | Methanol, Ethanol | 24-33 | Can act as nucleophiles or proton sources in some reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | 5-9 | Generally poor solubility alone; best used in co-solvent systems. |
| Ethers | Tetrahydrofuran (THF), Dioxane | 2-8 | Limited utility for this compound, but can be part of a co-solvent mixture. |
We trust this guide will be a valuable resource in your research endeavors. Should you have further questions, please do not hesitate to contact our technical support team.
References
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI. (URL: [Link])
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (URL: [Link])
-
4-Hydroxy-1,5-naphthyridine-3-carbonitrile | C9H5N3O | CID 18548952 - PubChem. (URL: [Link])
-
Effect of pH and Hydroxylpropyl-b-Cyclodextrin on Solubility and Stability of Gliclazide. (URL: [Link])
-
An Overview of Technique for Solubility of Poorly Water Soluble Drugs. (URL: [Link])
-
Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC. (URL: [Link])
-
Solubilization techniques used for poorly water-soluble drugs - PMC. (URL: [Link])
-
Combined effect of complexation and pH on solubilization - PubMed. (URL: [Link])
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (URL: [Link])
-
Solvent screening for the extraction of aromatic aldehydes | Request PDF. (URL: [Link])
-
16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (URL: [Link])
-
Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? (URL: [Link])
-
Aromatic Aldehydes and Ketones - Preparation and Properties - Online Chemistry notes. (URL: [Link])
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC. (URL: [Link])
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL: [Link])
-
(PDF) Study of pH-dependent drugs solubility in water. (URL: [Link])
-
Development of methodologies for synthesis of 4-hydroxy-[3][8]naphthyridine-3-carbonitriles. (URL: [Link])
-
(PDF) Formulation strategies for poorly soluble drugs. (URL: [Link])
-
Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids - NCERT. (URL: [Link])
-
ms_1766852416_9102.docx - RSIS International. (URL: [Link])
-
4-Hydroxy-1,5-naphthyridine-3-carboxylic acid - SIELC Technologies. (URL: [Link])
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - ResearchGate. (URL: [Link])
-
1,5-Naphthyridine-3-carbaldehyde - Amerigo Scientific. (URL: [Link])
-
1,5-Naphthyridine - Chem-Impex. (URL: [Link])
-
THE NAPHTHYRIDINES. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Storage and Handling of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde to prevent its degradation. Adherence to these protocols is critical for ensuring the compound's integrity, which is paramount for reproducible and reliable experimental outcomes.
Introduction to the Stability of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a hydroxyl group, an aldehyde moiety, and a nitrogen-containing naphthyridine core, renders it susceptible to several degradation pathways. Understanding these vulnerabilities is the first step toward effective preservation. The primary modes of degradation include:
-
Oxidation: The aldehyde group is prone to oxidation, converting it to the corresponding carboxylic acid (3-Hydroxy-1,5-naphthyridine-4-carboxylic acid). This is one of the most common degradation routes for aldehydes. The naphthyridine ring itself can also undergo N-oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products. Aromatic and heterocyclic systems are often light-sensitive.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic impurities, or upon prolonged storage. This can result in the formation of insoluble polymeric materials.
-
Enzymatic Degradation: The naphthyridine scaffold can be a substrate for enzymes like aldehyde oxidase (AO), which can hydroxylate the aromatic ring, altering the compound's structure and activity.
This guide will provide a series of frequently asked questions (FAQs) and troubleshooting scenarios to address these stability concerns directly.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: What are the optimal storage conditions for solid 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde?
Answer:
Proper storage of the solid compound is the most critical factor in preventing degradation. The primary goals are to minimize exposure to air (oxygen), light, and moisture.
Recommended Storage Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical reactions, including oxidation and polymerization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group and the naphthyridine ring. |
| Container | Amber glass vial with a tight-fitting cap | Protects from light-induced degradation and minimizes moisture ingress. |
| Moisture | Store in a desiccator | Prevents hydrolysis and potential catalysis of degradation reactions. |
Step-by-Step Storage Procedure:
-
Aliquot: Upon receiving the compound, if it is not already in small, single-use vials, it is highly recommended to aliquot the material into smaller quantities. This minimizes the number of times the main stock is exposed to ambient conditions.
-
Inert Atmosphere: Before sealing, flush the vial with a gentle stream of an inert gas like argon or nitrogen for 10-15 seconds to displace any air.
-
Sealing: Tightly seal the vial. For long-term storage, consider using vials with PTFE-lined caps for a superior seal.
-
Labeling: Clearly label each vial with the compound name, date of receipt/aliquoting, and concentration (if applicable).
-
Secondary Containment: Place the sealed vials in a labeled, light-protected secondary container within a refrigerator (2-8°C). For added protection against moisture, this secondary container can be placed inside a desiccator.
FAQ 2: I've noticed a color change in my solid sample (e.g., from off-white to yellow or brown). What does this indicate?
Answer:
A color change is a common visual indicator of degradation. This is often due to the formation of colored impurities arising from oxidation or polymerization reactions. The conjugated aromatic system of the naphthyridine ring can form chromophores upon reacting with degradation products.
Troubleshooting Steps:
-
Purity Assessment: The first step is to assess the purity of your sample. A stability-indicating HPLC method is the most reliable way to quantify the parent compound and detect any degradation products.
-
Solubility Test: Attempt to dissolve a small amount of the material in a suitable solvent (e.g., DMSO, DMF). The presence of insoluble particulate matter can be an indication of polymerization.
-
Review Storage Conditions: Carefully review your current storage protocol against the recommended conditions in FAQ 1. Identify any potential deviations that could have contributed to the degradation.
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways for 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde.
FAQ 3: How should I prepare and store solutions of this compound for my experiments?
Answer:
Solutions of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde are generally less stable than the solid form. Therefore, it is best practice to prepare solutions fresh for each experiment.
Guidelines for Solution Preparation and Storage:
-
Solvent Selection: Use high-purity, anhydrous solvents. Common solvents for this compound include dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Ensure the solvent is free of peroxides, which can accelerate oxidation.
-
Fresh Preparation: Ideally, prepare only the amount of solution needed for the immediate experiment.
-
Short-Term Storage: If short-term storage of a stock solution is unavoidable (e.g., for a series of experiments within the same day), follow these steps:
-
Use an amber vial to protect from light.
-
Flush the headspace with an inert gas before sealing.
-
Store at 2-8°C.
-
Do not store aqueous solutions for extended periods, as water can participate in degradation reactions.
-
-
Avoid Repeated Freeze-Thaw Cycles: If you must store frozen aliquots of a stock solution, aliquot into single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.
FAQ 4: How can I monitor the purity of my 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde sample over time?
Answer:
A stability-indicating analytical method is essential for monitoring the purity of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.
Recommended HPLC Method Parameters (Starting Point):
A reverse-phase HPLC method can be developed to separate the parent compound from its potential degradation products.[1][2]
| Parameter | Suggested Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar impurities. A typical starting point could be 5-95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely in the 250-350 nm range). |
| Injection Volume | 5-10 µL |
| Column Temperature | 25-30°C |
Experimental Workflow for Purity Assessment:
Caption: Workflow for assessing the purity of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde using HPLC.
Forced Degradation Studies:
To validate that your HPLC method is "stability-indicating," forced degradation studies should be performed. This involves intentionally degrading the compound under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to ensure that the degradation products are well-separated from the parent peak.
Conclusion
The chemical stability of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde is crucial for its effective use in research and development. By implementing stringent storage and handling protocols, researchers can minimize the risk of degradation, thereby ensuring the quality and reliability of their experimental data. Regular purity assessment using a validated stability-indicating HPLC method is strongly recommended for long-term studies.
References
-
Journal of Liquid Chromatography & Related Technologies. (2014). A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF NAPHAZOLINE AND ITS DEGRADATION PRODUCT AND METHYL PARAHYDROXYBENZOATE IN PHARMACEUTICAL PREPARATIONS. [Link]
-
Science.gov. (n.d.). validated hplc methods: Topics by Science.gov. [Link]
-
Bentham Science. (2021). Stability Indicating HPLC Method for Estimation of Thymoquinone in Nasal Simulated Fluid: Method Development and Validation. [Link]
Sources
Alternative reagents for the synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
Welcome to the technical support center for the synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are exploring synthetic routes to this valuable intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) focusing on alternative reagents and methodologies beyond established protocols. Our aim is to empower you with the scientific rationale behind experimental choices, ensuring both success and adaptability in your synthetic endeavors.
Introduction: The Challenge of Synthesis
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde is a key building block in medicinal chemistry. A known scalable synthesis proceeds via a Skraup reaction to form a 1,5-naphthyridine core, followed by the introduction of the aldehyde functionality through an enamine intermediate using N,N-dimethylformamide dimethyl acetal (DMF-DMA) and subsequent oxidative cleavage. While effective, reliance on a single pathway can be limiting due to reagent availability, cost, or specific experimental constraints. This guide explores scientifically sound alternatives to the key steps in this synthesis, providing a framework for troubleshooting and optimization.
Core Synthetic Strategies & Troubleshooting
We will dissect the synthesis into two main conceptual pathways and address common issues and alternative approaches for each.
Pathway A: Post-Naphthyridine Core Formation - Formylation of a 3-Hydroxy-1,5-naphthyridine Precursor
This approach focuses on first synthesizing the 3-hydroxy-1,5-naphthyridine core and then introducing the C4-aldehyde. This is a common strategy for functionalizing heterocyclic systems.
Frequently Asked Questions (FAQs): Pathway A
Q1: My Vilsmeier-Haack formylation of 3-hydroxy-1,5-naphthyridine is not working. What are the common pitfalls and alternative reagents?
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles.[1] However, its success is highly dependent on the reactivity of the substrate and the choice of reagents.
Troubleshooting Common Issues:
-
Low Reactivity of the Naphthyridine Ring: The 1,5-naphthyridine system is less nucleophilic than simpler systems like pyrroles or indoles. The hydroxyl group at C3 is activating, but protonation of the ring nitrogens under acidic conditions can deactivate the system.
-
Reagent Decomposition: The Vilsmeier reagent, formed from a formamide and an acid chloride, is moisture-sensitive. Ensure all glassware is dry and reagents are of high quality.
-
Incorrect Stoichiometry: The ratio of the formylating agent to the substrate can be critical. An excess of the Vilsmeier reagent may be necessary to drive the reaction to completion.
Alternative Reagents for Vilsmeier-Haack:
The standard Vilsmeier-Haack conditions use N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] If you are encountering issues or wish to avoid POCl₃, consider the following alternatives:
| Reagent Component | Standard Reagent | Alternative Reagents | Key Considerations |
| Formamide Source | DMF | N-methylformanilide, N-formylmorpholine | Can alter the reactivity of the Vilsmeier reagent. |
| Acid Chloride | POCl₃ | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂), Phosgene (COCl₂) | These reagents are also highly reactive and require careful handling. Thionyl chloride and oxalyl chloride are common alternatives. Phosgene is highly toxic and less commonly used in academic labs. |
Experimental Protocol: Vilsmeier-Haack Formylation
-
To a stirred solution of 3-hydroxy-1,5-naphthyridine in an appropriate solvent (e.g., dry DMF or dichloromethane), cool the mixture to 0 °C under an inert atmosphere.
-
Slowly add the acid chloride (e.g., POCl₃) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat as required (monitor by TLC).
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., NaOH or NaHCO₃) and extract the product with a suitable organic solvent.
-
Purify the crude product by chromatography.
Q2: Can the Reimer-Tiemann reaction be used to formylate 3-hydroxy-1,5-naphthyridine? What are the challenges?
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform and a strong base.[3][4] Given that 3-hydroxy-1,5-naphthyridine has a phenolic character, this reaction is a plausible, though challenging, alternative.
Potential Challenges and Solutions:
-
Harsh Reaction Conditions: The use of strong bases (like NaOH or KOH) and heat can lead to decomposition of the naphthyridine ring.
-
Solution: Use a milder base or a phase-transfer catalyst to facilitate the reaction under less harsh conditions.
-
-
Low Solubility: The naphthyridine substrate may have low solubility in the typical biphasic solvent system of the Reimer-Tiemann reaction.[5]
-
Solution: Employing a co-solvent like 1,4-dioxane can improve solubility and facilitate the reaction.[6]
-
-
Formation of Dichlorocarbene: The reactive species is dichlorocarbene (:CCl₂), generated in situ from chloroform and base.[4] Inefficient generation can lead to low yields.
-
Solution: Ensure efficient stirring and consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the transport of hydroxide ions into the organic phase.[4]
-
Alternative Reagents for Reimer-Tiemann Reaction:
| Reagent Component | Standard Reagent | Alternative Reagents | Key Considerations |
| Base | NaOH, KOH | Potassium tert-butoxide (t-BuOK) | A stronger, non-aqueous base may be effective but can also increase side reactions. |
| Carbene Source | Chloroform (CHCl₃) | Bromoform (CHBr₃), Iodoform (CHI₃) | Can alter reactivity; chloroform is the most common and cost-effective. |
| Catalyst | None | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (BTEAC) | Phase-transfer catalysts can improve yields and allow for milder conditions. |
Q3: Is the Duff reaction a viable alternative for this formylation?
The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium (like acetic or trifluoroacetic acid) to achieve ortho-formylation of phenols.[7] This method avoids the use of halogenated solvents and strong bases, making it a "greener" alternative.
Key Considerations for the Duff Reaction:
-
Substrate Activation: The Duff reaction works best with highly activated aromatic rings. The 3-hydroxy-1,5-naphthyridine should be sufficiently activated.
-
Low Yields: The Duff reaction is notoriously low-yielding.[7] Optimization of reaction time and temperature is crucial.
-
Mechanism: The reaction proceeds through a complex mechanism involving the formation of an iminium ion from HMTA, which then acts as the electrophile.[7]
Alternative Reagents and Conditions for the Duff Reaction:
| Reagent Component | Standard Reagent | Alternative Reagents/Conditions | Key Considerations |
| Solvent/Acid | Acetic Acid, Trifluoroacetic Acid (TFA) | Glycerol-boric acid | Can improve yields and regioselectivity. |
| Additives | None | Lewis acids (e.g., MgCl₂) with a base (e.g., Et₃N) | Can improve ortho-selectivity and yield in some phenolic systems. |
Pathway B: Ring Construction to Directly Form the Target Molecule
This strategy involves building the 1,5-naphthyridine ring from precursors that already contain the necessary functionalities or their precursors.
Frequently Asked Questions (FAQs): Pathway B
Q1: Can I use a Friedländer-type reaction to synthesize the target molecule directly? What starting materials would I need?
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group (e.g., a ketone or ester) to form a quinoline or related heterocyclic system.[8] Aza-analogs of this reaction are well-established for synthesizing naphthyridines.
To synthesize 3-hydroxy-1,5-naphthyridine-4-carbaldehyde via a Friedländer approach, you would theoretically need:
-
Component 1: A 3-aminopyridine-2-carbaldehyde derivative.
-
Component 2: A compound with an active methylene group that can provide the C3-hydroxy and C4-aldehyde functionalities. A suitable candidate would be ethyl 2-hydroxy-3-oxopropanoate or a related derivative.
Challenges and Considerations:
-
Reaction Conditions: The reaction is typically catalyzed by acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid) or bases (e.g., piperidine, NaOH).[8] Optimization of the catalyst and solvent system is crucial.
Alternative Starting Materials and Catalysts:
| Component | Potential Starting Material | Alternative Reagents/Catalysts | Key Considerations |
| Amino-pyridine | 3-Amino-2-formylpyridine | In-situ formation from a 2-methyl-3-nitropyridine via reduction and oxidation. | Simplifies the need for isolating the potentially unstable amino-aldehyde. |
| Active Methylene | Ethyl 2-hydroxy-3-oxopropanoate | Cyanoacetic acid derivatives followed by hydrolysis and decarboxylation. | Offers a different route to introduce the required functionalities. |
| Catalyst | p-TsOH, Piperidine | Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃), Iodine | Can provide milder reaction conditions and improved yields. |
Workflow Diagrams
References
-
Li, B., et al. (2010). A Scaleable Synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde. Synlett, 2010(2), 250-252. Available at: [Link]
-
MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Available at: [Link]
-
Gómez, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249. Available at: [Link]
-
Taylor & Francis Online. (2006). A FACILE SYNTHESIS OF THE 3-AMINO-5,6,7,8-TETRAHYDRO[9][10]NAPHTHYRIDINE SYSTEM AND SOME ALKYLATED AND POLYCYCLIC HOMOLOGUES. Available at: [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Available at: [Link]
-
Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Available at: [Link]
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Available at: [Link]
-
Allen Career Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available at: [Link]
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]
-
Khan Academy. (2022). Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. Available at: [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Duff reaction. Available at: [Link]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 4. byjus.com [byjus.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 10. m.youtube.com [m.youtube.com]
Byproduct formation in the Vilsmeier-Haack formylation of naphthyridines
The following technical guide is structured as a Tier 3 Technical Support Knowledge Base for the "Naphthyridine Synthesis & Functionalization" division. It is designed to assist researchers encountering specificity and yield issues during Vilsmeier-Haack (VH) protocols.
Ticket Category: Heterocyclic Functionalization | Sub-Category: Byproduct Management Status: Active | Last Updated: 2026-02-05
Executive Summary & Mechanistic Context
User Context: You are attempting to introduce a formyl group (-CHO) onto a naphthyridine scaffold or synthesize the ring system itself using the Vilsmeier-Haack reagent (POCl₃/DMF). The Core Problem: Naphthyridines are electron-deficient diazanaphthalenes. Unlike electron-rich indoles or pyrroles, they resist electrophilic aromatic substitution. Consequently, researchers often force reaction conditions (higher heat, excess reagent), which activates three competing pathways:
-
Nucleophilic Chlorination: Conversion of tautomeric hydroxyls/ketones to chlorides.
-
Methyl Activation: Formation of aminoacroleins or dimers at methyl positions.
-
Ring Closure (Meth-Cohn): Simultaneous cyclization and formylation (often mistaken for simple formylation).
Diagnostic Pathway: What is your Byproduct?
Use the following decision matrix to identify your issue based on the physical and spectral characteristics of your impurity.
Figure 1: Rapid diagnostic decision tree for characterizing Vilsmeier-Haack byproducts in naphthyridine chemistry.
Incident Reports & Troubleshooting Protocols
Case Study A: The "Chlorination" Trap
Scenario: The user intends to formylate 2-hydroxy-1,8-naphthyridine (or naphthyridinone) but isolates 2-chloro-1,8-naphthyridine-3-carbaldehyde or the non-formylated chloro-derivative.
Technical Insight: The Vilsmeier reagent is not just a formylating agent; it is a potent chlorinating agent . In naphthyridines, the pyridone-like carbonyl (tautomer of the hydroxyl group) is highly susceptible to attack by the chloroiminium ion.
-
Mechanism: The oxygen attacks the phosphorous of POCl₃ (or the Vilsmeier complex), creating a leaving group that is displaced by chloride.
-
Outcome: This is often the intended pathway in the Meth-Cohn synthesis (transforming acetamidopyridines to chloro-formyl-naphthyridines), but it is a byproduct if you wanted to retain the hydroxyl group.
Corrective Protocol (To Retain -OH):
-
Reagent Swap: POCl₃ is the culprit. Switch to Triflic Anhydride (Tf₂O) with DMF. This generates the Vilsmeier iminium salt without the nucleophilic chloride ion, preventing the -OH
-Cl conversion. -
Temperature Control: Chlorination usually requires higher activation energy (
C). Keep the reaction at C if possible, though naphthyridines may be too unreactive at this temp.
Corrective Protocol (To Promote Chloro-Formylation - Meth-Cohn): If your goal is the 2-chloro-3-formyl derivative (a valuable intermediate), use the optimized stoichiometry below.
| Component | Equivalents | Role |
| Substrate | 1.0 | Precursor (e.g., N-acetyl-2-aminopyridine) |
| DMF | 3.0 - 5.0 | Reagent & Solvent (Excess ensures iminium formation) |
| POCl₃ | 7.0 - 12.0 | Critical Excess. Acts as solvent, dehydrating agent, and chlorinating agent. |
| Temp | 75 - 95°C | Required for ring closure and chlorination. |
Case Study B: Methyl Group "Activation" & Dimerization
Scenario: The substrate has a methyl group (e.g., 2-methyl-1,8-naphthyridine).[1] The product is a deeply colored, high-melting solid, or an insoluble tar.
Technical Insight: Methyl groups alpha or gamma to the ring nitrogens in naphthyridines are acidic. The Vilsmeier reagent can attack the enamine tautomer of the methyl group rather than the aromatic ring.
-
Pathway 1 (Aminoacrolein): The methyl group is formylated twice, forming a vinylogous amidine (aminoacrolein).
-
Pathway 2 (Dimerization): The activated methyl species reacts with unreacted starting material, forming a methine-bridged dimer (cyanine dye-like structure).
Troubleshooting Guide:
-
Diagnosis: Check ¹H NMR for olefinic protons (
5.0–8.0 ppm) and a missing methyl singlet. -
Prevention:
-
Steric Bulk: Use N-methylformanilide instead of DMF. The bulkier reagent disfavors attack at the hindered methyl position.
-
Stoichiometry: Avoid large excesses of Vilsmeier reagent if ring formylation is the goal.
-
Protection: If the methyl group is not the target, it is difficult to protect. Consider formylating a precursor before installing the methyl group.
-
Case Study C: The "Stable Salt" (Hydrolysis Failure)
Scenario: TLC shows consumption of starting material, but workup yields low recovery or water-soluble products.
Technical Insight: Naphthyridines are basic. The intermediate iminium salt (the immediate product of the reaction) is stable and water-soluble. If the quenching pH is not basic enough, the iminium salt will not hydrolyze to the aldehyde and will remain in the aqueous layer during extraction.
Standardized Workup Protocol:
-
Quench: Pour reaction mixture onto crushed ice/sodium acetate (buffer to pH 5-6 initially).
-
Hydrolysis: Stir for 30–60 minutes.
-
Neutralization (Critical): Adjust pH to 8–9 using saturated NaHCO₃ or 2N NaOH. Caution: Too basic (pH >12) can degrade the aldehyde via Cannizzaro reaction.
-
Extraction: Use Chloroform/Isopropanol (3:1) if the product is polar; otherwise, DCM is sufficient.
Visualizing the Competing Pathways
The following diagram illustrates the divergence between ring formylation (desired), chlorination, and side-chain activation.
Figure 2: Mechanistic divergence in naphthyridine substrates under Vilsmeier-Haack conditions.
References & Authoritative Sources
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction in Heterocyclic Synthesis.[2][3][4][5][6][7] Comprehensive Organic Synthesis.
-
Context: The definitive review on the mechanism, including the "Meth-Cohn" cyclization which generates chloro-formyl-quinolines and naphthyridines.
-
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
-
Context: General mechanism and hydrolysis protocols relevant to Modules 1 and 4.
-
-
Al-Ramadhany, T. R. (2018).[5] Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities.
-
Context: Specific protocol for 1,8-naphthyridine synthesis and chlorination byproducts.
-
-
Rajanna, K. C., et al. (2013).[8] Kinetics and Mechanism of Vilsmeier-Haack Reaction.
-
Context: Insights into the kinetics of electrophilic attack on heterocyclic systems.
-
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. growingscience.com [growingscience.com]
Technical Support Center: Optimizing Catalyst Loading in Naphthyridine Cross-Coupling Reactions
Welcome to the technical support center for optimizing catalyst loading in naphthyridine cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Naphthyridine moieties are crucial pharmacophores, but their inherent electronic properties and potential to act as ligands for the metal catalyst can present unique challenges. This resource provides in-depth, field-proven insights to help you troubleshoot common issues and rationally optimize your reaction conditions for maximum yield and efficiency.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a naphthyridine cross-coupling reaction?
For initial screening, a palladium catalyst loading of 1-5 mol% is a common starting point for cross-coupling reactions involving heteroaromatic substrates.[1] However, the optimal loading is highly dependent on the specific substrates, ligand, and reaction conditions. For challenging couplings or when using less reactive starting materials (e.g., aryl chlorides), a higher initial loading of up to 10 mol% might be necessary.[2] Conversely, for highly efficient catalyst systems, loadings can sometimes be reduced to as low as 0.1 mol% or even into the ppm range.[3]
Q2: My reaction yield is low. Should I simply increase the catalyst loading?
While insufficient catalyst is a potential cause for low yield, indiscriminately increasing the loading is not always the best solution and can be counterproductive. Higher catalyst concentrations can lead to an increase in side reactions, such as the formation of homocoupled byproducts and catalyst decomposition.[3] Before increasing the catalyst, it is crucial to evaluate other reaction parameters such as the ligand-to-metal ratio, base, solvent, and temperature. A systematic optimization approach, such as a design of experiments (DoE) or high-throughput screening, can be more effective in identifying the true limiting factor.[4]
Q3: How does the naphthyridine core itself affect the catalyst?
The nitrogen atoms in the naphthyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5][6] This is a common issue with nitrogen-containing heterocycles. The formation of stable, off-cycle palladium complexes can sequester the active catalyst, slowing down or halting the catalytic cycle. The choice of a suitable ligand is critical to mitigate this effect. Bulky, electron-rich phosphine ligands, such as those from the Buchwald-type ligand family, are often employed to stabilize the active catalytic species and prevent undesirable coordination with the naphthyridine substrate or product.[7]
Q4: Can I use the same catalyst system for different naphthyridine isomers (e.g., 1,5-naphthyridine vs. 1,7-naphthyridine)?
While a given catalyst system may work for different isomers, it is not guaranteed to be optimal. The position of the nitrogen atoms influences the electronic properties and steric environment of the coupling site, which in turn can affect the efficiency of the catalytic cycle.[8][9] It is always advisable to perform at least a limited re-optimization of the reaction conditions when changing to a different naphthyridine isomer.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps & Explanation |
| Catalyst Deactivation | The naphthyridine substrate/product may be coordinating to the palladium center, forming an inactive complex.[5][6] Solution: 1. Ligand Modification: Switch to a bulkier, more electron-donating ligand (e.g., SPhos, XPhos) to increase the stability of the active catalyst and disfavor coordination with the naphthyridine nitrogen.[10] 2. Ligand-to-Metal Ratio: Increase the ligand-to-metal ratio (e.g., from 1:1 to 2:1 or higher) to ensure the palladium center remains saturated with the desired ligand. However, be aware that excessive ligand can sometimes inhibit the reaction.[10] |
| Poor Pre-catalyst Activation | If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient.[10] Solution: 1. Use a Pre-catalyst: Employ a well-defined Pd(0) pre-catalyst (e.g., a Buchwald-type pre-catalyst) for more reliable generation of the active species.[2] 2. Add a Reductant: If using a Pd(II) source, the addition of a mild reductant or ensuring the presence of a component that can facilitate reduction (like certain amines or alcohols) can be beneficial.[10] |
| Substrate Insolubility | Poor solubility of the naphthyridine starting material or other reagents can lead to a failed reaction.[11] Solution: 1. Solvent Screening: Test a range of solvents with different polarities and coordinating abilities (e.g., dioxane, toluene, DMF, t-AmOH). A mixture of solvents can also be effective.[11][12] 2. Increase Temperature: Carefully increasing the reaction temperature can improve solubility, but be mindful of potential substrate or catalyst decomposition. |
| Incorrect Base | The choice of base is critical for the transmetalation step and can significantly impact the reaction outcome.[13][14] Solution: 1. Base Screening: Screen a variety of bases with different strengths and solubilities (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). The optimal base often depends on the specific coupling partners. 2. Anhydrous Conditions: For some bases like K₃PO₄, the presence of a small amount of water can be beneficial for activity in anhydrous couplings.[7] |
Issue 2: Significant Formation of Byproducts (e.g., Homocoupling, Dehalogenation)
| Possible Cause | Troubleshooting Steps & Explanation |
| Catalyst Loading Too High | Excessive catalyst can promote side reactions.[3] Solution: 1. Reduce Catalyst Loading: Once initial success is achieved, systematically decrease the catalyst loading in increments (e.g., from 5 mol% to 2 mol%, then 1 mol%) to find the minimum effective concentration. |
| Slow Reductive Elimination | If the desired cross-coupling is slow, side reactions can become more prominent. Solution: 1. Ligand Choice: The steric and electronic properties of the ligand play a crucial role in promoting reductive elimination.[10] Experiment with different ligands to find one that accelerates this step. 2. Temperature Optimization: Increasing the temperature can sometimes favor the desired reductive elimination over competing pathways. |
| Reaction Time | Prolonged reaction times, especially at elevated temperatures, can lead to byproduct formation. Solution: 1. Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid unnecessary heating after the reaction is complete. |
Data Presentation: Catalyst Loading Optimization
The following table provides a general guideline for optimizing catalyst loading in a naphthyridine Suzuki-Miyaura coupling.
| Parameter | Initial Screening | Optimization Range | Low End | High End |
| Catalyst Loading (mol%) | 1 - 5 | 0.1 - 10 | 0.1 - 1 | 5 - 10 |
| Ligand:Palladium Ratio | 1:1 to 2:1 | 1:1 to 4:1 | 1:1 | >2:1 |
| Temperature (°C) | 80 - 110 | RT - 150 | RT - 80 | 110 - 150 |
Note: These are general ranges and the optimal conditions will be specific to the reaction.
Experimental Protocols
Protocol 1: High-Throughput Screening of Catalyst Loading
This protocol outlines a method for rapidly screening different catalyst loadings in parallel.
-
Stock Solution Preparation:
-
Prepare a stock solution of the naphthyridine halide and the coupling partner in a degassed solvent (e.g., dioxane).
-
Prepare separate stock solutions of the palladium pre-catalyst and the ligand in the same degassed solvent.
-
-
Array Preparation:
-
In an array of reaction vials (e.g., a 24-well plate) under an inert atmosphere, add the desired amount of base to each vial.
-
Dispense the stock solution containing the substrates into each vial.
-
-
Catalyst/Ligand Addition:
-
Using a liquid handling robot or a multichannel pipette, add varying amounts of the palladium pre-catalyst and ligand stock solutions to the vials to achieve the desired catalyst loadings and ligand-to-metal ratios.
-
-
Reaction and Analysis:
-
Seal the reaction plate and heat to the desired temperature with stirring.
-
After the specified time, cool the plate and quench the reactions.
-
Analyze the reaction outcomes using high-throughput techniques such as LC-MS or GC-MS to determine the optimal catalyst loading.[15]
-
Visualizations
Catalytic Cycle of a Palladium-Catalyzed Cross-Coupling Reaction
Caption: A simplified representation of the key steps in a palladium-catalyzed cross-coupling cycle.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low-yield naphthyridine cross-coupling reactions.
References
-
Catalyst Loading Optimization. ResearchGate.[Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications.[Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).[Link]
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI.[Link]
-
Cross-coupling reaction. Wikipedia.[Link]
-
A Review of the Catalysts System Used for Cross Coupling Reaction (Photo-Catalysts, Dual Catalysts, Pd, Fe and Nano-Particles). ResearchGate.[Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.[Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit.[Link]
-
Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines: A Novel Class of Potent and Selective Phosphodiesterase Type 4D Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.[Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.[Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. UCL Discovery.[Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis.[Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.[Link]
-
Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate.[Link]
-
Introduction of Low-Barrier High-Throughput Experimentation in the Undergraduate Laboratory: Suzuki—Miyaura Reaction. Journal of Chemical Education - ACS Publications.[Link]
-
Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. ACS Organic & Inorganic Au.[Link]
-
Aerobic Catalyzed Oxidative Cross-Coupling of N,N-Disubstituted Anilines and Aminonaphthalenes with Phenols and Naphthols. NIH.[Link]
-
Common Byproducts in Suzuki Coupling. YouTube.[Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings? PMC.[Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters - ACS Publications.[Link]
-
Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit.[Link]
-
Palladium-catalyzed one-pot synthesis of benzo[b][16][17]naphthyridines via Sonogashira coupling and annulation reactions from 2-chloroquinoline-3-carbonitriles. Sci-Hub.[Link]
-
An iron(iii)-catalyzed dehydrogenative cross-coupling reaction of indoles with benzylamines to prepare 3-aminoindole derivatives. Green Chemistry (RSC Publishing).[Link]
-
High-Throughput Screening Techniques in Catalysis. ETH Zurich.[Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Cross-Coupling of Amines via Photocatalytic Denitrogenation of In Situ-Generated Diazenes. PMC.[Link]
-
Greening cross coupling reactions by using sustainable solvents/bases blends. University of Perugia.[Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
Unleashing high-throughput reaction screening. Unchained Labs.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. unchainedlabs.com [unchainedlabs.com]
- 5. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development | MDPI [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fhi.mpg.de [fhi.mpg.de]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Analytical techniques for monitoring 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde reaction progress
Welcome to the technical support guide for monitoring the reaction progress of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic building block. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods effectively in your laboratory.
The 1,5-naphthyridine scaffold is a privileged core in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] The 3-hydroxy-4-carbaldehyde derivative is a versatile intermediate, but its unique electronic and structural properties can present challenges for reaction monitoring. This guide provides detailed methodologies and troubleshooting advice for the most common analytical techniques.
General Workflow for Reaction Monitoring
Before delving into specific techniques, it's crucial to have a systematic approach. A well-planned monitoring strategy saves time, reagents, and prevents failed reactions. The following workflow illustrates a logical sequence for analyzing your reaction.
Caption: General experimental workflow for reaction monitoring.
Section 1: Thin-Layer Chromatography (TLC)
TLC is the fastest and most common method for qualitative reaction monitoring.[2] It provides a rapid visual assessment of the consumption of starting materials and the formation of products. For 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, the polarity of the hydroxyl group and the aromatic nature of the core are key factors in choosing a mobile phase.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use silica gel 60 F254 plates. Gently draw a starting line with a pencil approximately 1 cm from the bottom.
-
Sample Preparation:
-
Dissolve a small amount of your starting material(s) and the authentic product (if available) in a volatile solvent (e.g., DCM, EtOAc, or reaction solvent if volatile) to create reference spots.
-
Withdraw a small aliquot (a few microliters) from the reaction mixture using a capillary tube. Dilute this aliquot in 0.2-0.5 mL of a volatile solvent in a small vial.
-
-
Spotting: Using separate capillary spotters, apply a small spot of each reference solution and the diluted reaction mixture onto the starting line. A "co-spot" (applying the starting material and reaction mixture to the same spot) is highly recommended to confirm the identity of the starting material spot in the reaction lane.
-
Elution: Develop the plate in a chamber pre-saturated with the chosen mobile phase. A common starting system for naphthyridines is a mixture of a non-polar and a polar solvent.
-
Visualization:
-
View the dried plate under UV light (254 nm). The aromatic naphthyridine core should be UV-active.
-
Stain the plate if necessary. A potassium permanganate (KMnO₄) stain can be effective for visualizing the aldehyde and hydroxyl groups.
-
Troubleshooting and FAQs: TLC
Q1: My spots are streaking badly. What's causing this?
-
Answer: Streaking (or tailing) is often caused by overloading the sample, high polarity of the compound, or interaction with the stationary phase.
-
Causality: The hydroxyl and pyridine-like nitrogen atoms in your molecule can interact strongly with the acidic silica gel, leading to poor spot shape. The aldehyde can also be reactive.
-
Solutions:
-
Dilute Your Sample: The most common cause is applying too much material. Dilute your reaction aliquot further before spotting.
-
Modify the Mobile Phase: Add a small amount of a polar modifier to the eluent. For acidic compounds like yours (due to the hydroxyl group), adding 0.5-1% acetic acid can improve spot shape. For basic compounds, a small amount of triethylamine (Et₃N) can help.
-
Change the Stationary Phase: If streaking persists, consider using neutral alumina TLC plates, which are less acidic than silica.[3]
-
-
Q2: I can't separate my product from my starting material. Their Rf values are too similar.
-
Answer: This is a common challenge when the polarity change between reactant and product is minimal.
-
Causality: The resolution on TLC depends entirely on the differential partitioning of analytes between the stationary and mobile phases. If this difference is small, the spots will not separate.
-
Solutions:
-
Optimize the Mobile Phase: Systematically vary the polarity of your eluent. Test different solvent systems (e.g., Dichloromethane/Methanol, Toluene/Acetone) to find one that offers better selectivity. Refer to the table below for starting points.
-
Use a Longer Plate: A longer development distance can sometimes improve the separation between close-running spots.
-
Consider 2D TLC: Spot your sample, run the plate, then dry it, rotate it 90 degrees, and run it again in a different solvent system. This can resolve complex mixtures.[4]
-
-
| Mobile Phase System (v/v) | Polarity | Best For... |
| Hexanes / Ethyl Acetate (e.g., 70:30 to 50:50) | Low to Medium | Separating less polar starting materials from the more polar product. |
| Dichloromethane / Methanol (e.g., 98:2 to 90:10) | Medium to High | Good general-purpose system for polar heterocyclic compounds. |
| Toluene / Acetone (e.g., 80:20) | Medium | Offers different selectivity compared to ester or alcohol-based systems. |
| Ethyl Acetate / Acetic Acid (99:1) | Medium (Acidic) | Improving the spot shape of the hydroxyl-containing product. |
Section 2: High-Performance Liquid Chromatography (HPLC)
For quantitative analysis and more complex reaction mixtures, HPLC is the preferred method. It offers superior resolution, sensitivity, and the ability to quantify the conversion and yield.
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation:
-
Withdraw a precise aliquot from the reaction (e.g., 50 µL).
-
Quench the reaction immediately in a known volume of diluent (e.g., 950 µL of Acetonitrile/Water). This creates a 20x dilution. Ensure the final sample is fully dissolved and filter through a 0.22 µm syringe filter if any precipitate is present.
-
-
Instrumentation & Columns:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Detector: UV-Vis detector set at a wavelength where both reactant and product have significant absorbance (e.g., 254 nm or a determined λ_max).
-
-
Gradient Method (Example):
-
Flow Rate: 1.0 mL/min
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B (re-equilibration)
-
-
-
Analysis: Inject the prepared sample. Identify peaks based on the retention times of authentic standards. Calculate the percent conversion by comparing the peak area of the starting material at t=x relative to its area at t=0.
Troubleshooting and FAQs: HPLC
Sources
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde and Structurally Similar Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. The 1,5-naphthyridine scaffold is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer and antimicrobial activities.[1] The unique arrangement of the hydroxyl and formyl groups on the electron-deficient naphthyridine core imparts a distinct reactivity profile, making it a valuable synthon for the construction of complex molecular architectures.
This guide provides a comparative analysis of the reactivity of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde with two structurally related aromatic aldehydes: salicylaldehyde and 2-hydroxy-1-naphthaldehyde. By examining their performance in key carbonyl reactions, we aim to provide researchers with a predictive framework for employing this versatile naphthyridine derivative in their synthetic endeavors.
Structural and Electronic Considerations
The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by a combination of inductive and resonance effects from the substituents on the aromatic or heteroaromatic ring.
-
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde: The presence of two nitrogen atoms in the naphthyridine ring system significantly withdraws electron density, rendering the carbonyl carbon highly electrophilic. The hydroxyl group at the 3-position can participate in intramolecular hydrogen bonding with the aldehyde oxygen, which can further enhance the electrophilicity of the carbonyl carbon by polarizing the C=O bond.
-
Salicylaldehyde: As the simplest aromatic hydroxy aldehyde, salicylaldehyde serves as a fundamental benchmark. The hydroxyl group can donate electron density to the benzene ring through resonance, which slightly deactivates the carbonyl group compared to benzaldehyde. However, intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen plays a crucial role in its reactivity.
-
2-Hydroxy-1-naphthaldehyde: The extended π-system of the naphthalene ring influences the electronic properties of the aldehyde. Similar to salicylaldehyde, the hydroxyl group can engage in intramolecular hydrogen bonding, a feature known to be important in the chemistry of Schiff bases derived from it.[2]
Comparative Reactivity in Key Carbonyl Condensation Reactions
We will now delve into a comparative analysis of these aldehydes in two fundamental carbon-carbon bond-forming reactions: the Knoevenagel condensation and the Wittig reaction.
Knoevenagel Condensation: A Study in Aldehyde Electrophilicity
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base.[3] The reaction rate is highly dependent on the electrophilicity of the carbonyl component.
Given the presence of two electron-withdrawing nitrogen atoms in the 1,5-naphthyridine core, it is anticipated that 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde would exhibit significantly enhanced reactivity in the Knoevenagel condensation compared to both salicylaldehyde and 2-hydroxy-1-naphthaldehyde. The heightened electrophilicity of its carbonyl carbon would facilitate a more rapid nucleophilic attack by the enolate of the active methylene compound.
Diagram: Proposed Mechanism for the Enhanced Reactivity of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde in Knoevenagel Condensation
Caption: Predicted pathway for Knoevenagel condensation.
Comparative Data for Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Yield | Reference |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol, RT, 10 min | 95% | [5] |
| Salicylaldehyde | Ethyl Acetoacetate | Piperidine | Ethanol, Reflux | High (not specified) | [6] |
| 2-Hydroxy-1-naphthaldehyde | Malononitrile | None | Neat, 80 °C, 30 min | 92% | [5] |
| 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde | Malononitrile | Piperidine | Predicted: Shorter reaction time and high yield | - | - |
Experimental Protocol: Knoevenagel Condensation of Salicylaldehyde with Ethyl Acetoacetate
This protocol is adapted from a literature procedure and serves as a representative example.[6]
-
To a solution of salicylaldehyde (1.0 mmol) in ethanol (10 mL), add ethyl acetoacetate (1.1 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.
-
Reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 3-acetylcoumarin, will precipitate out of solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
The Wittig Reaction: A Versatile Olefination Strategy
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide.[7] The reaction is highly versatile and generally provides good yields.
Similar to the Knoevenagel condensation, the electrophilicity of the aldehyde is a key factor in the rate of the Wittig reaction. Therefore, it is expected that 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde will be more reactive towards Wittig reagents than its carbocyclic counterparts. The electron-deficient nature of the naphthyridine ring system will facilitate the initial nucleophilic attack of the ylide on the carbonyl carbon.
Diagram: Generalized Wittig Reaction Workflow
Caption: Key stages of the Wittig reaction.
Comparative Data for Wittig Reaction
| Aldehyde | Wittig Reagent | Base | Conditions | Yield | Reference |
| Benzaldehyde | (Triphenylphosphoranylidene)acetonitrile | NaH | THF, RT | 90% | [8] |
| Salicylaldehyde | Methyl(triphenyl)phosphonium bromide | n-BuLi | THF, -78 °C to RT | 85% | [9] |
| 2-Hydroxy-1-naphthaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | Toluene, Reflux | 80% | |
| 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde | (Triphenylphosphoranylidene)acetonitrile | NaH | Predicted: High yield under mild conditions | - | - |
Experimental Protocol: Wittig Reaction of Salicylaldehyde
This protocol is a general representation of a Wittig olefination.
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 mmol) in anhydrous tetrahydrofuran (THF) (10 mL).
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise. The formation of the ylide is indicated by a color change.
-
Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
Cool the reaction mixture back to -78 °C and add a solution of salicylaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: A Highly Reactive and Versatile Synthon
Based on fundamental principles of organic chemistry and supported by experimental data from analogous systems, 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde is predicted to be a highly reactive aldehyde, surpassing the reactivity of both salicylaldehyde and 2-hydroxy-1-naphthaldehyde in common carbonyl condensation reactions. The electron-withdrawing nature of the 1,5-naphthyridine core, coupled with the potential for intramolecular hydrogen bonding, renders the formyl group exceptionally electrophilic.
This enhanced reactivity makes 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde an attractive substrate for the synthesis of complex molecules under mild conditions, potentially leading to higher yields and shorter reaction times. Researchers and drug development professionals can leverage these properties to efficiently construct novel chemical entities with potential therapeutic applications. Further experimental investigation is warranted to quantify the reactivity of this promising building block and fully exploit its synthetic potential.
References
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Alonso, C., González, M., Palacios, F., & Rubiales, G. (2017). Study of the hetero-[4+2]-cycloaddition reaction of aldimines and alkynes. Synthesis of 1,5-naphthyridine and isoindolone derivatives. The Journal of organic chemistry, 82(12), 6379–6387. [Link]
-
Myers, A. G. (n.d.). The Wittig Reaction. Harvard University. [Link]
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Bigdeli, M. A., Nemati, F., & Mahdavipour, M. (2013). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 45(3), 421-424. [Link]
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Yadav, J. S., Reddy, B. V. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. [Link]
-
ChemHelp ASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment [Video]. YouTube. [Link]
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (Basel, Switzerland), 25(14), 3252. [Link]
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ResearchGate. (n.d.). Knoevenagel condensation‐assisted multicomponent synthesis of 1H‐pyrano[2,3‐d]pyrimidine‐2,4(3H,5H)‐dione 8 derivatives.[Link]
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Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
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van der Ende, T., & Breugst, M. (2022). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1121-1132. [Link]
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ResearchGate. (2017). WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. [Link]
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Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
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Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (Basel, Switzerland), 25(14), 3252. [Link]
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Alonso, C., et al. (2018). Synthesis of Heterocyclic Fused[5]naphthyridines by Intramolecular HDA Reactions. Molecules, 23(9), 2268. [Link]
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Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
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Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. [Link]
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Kolagkis, P. X., Serviou, S. K., Stini, N. A., Demertzidou, V. P., Poursaitidis, E. T., Galathri, E. M., ... & Kokotos, C. G. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]
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Kokotos, C. G., et al. (n.d.). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. [Link]
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Al-Tel, T. H. (2011). Preparation of functionalized heteroaromatics using an intramolecular Wittig reaction. Organic & Biomolecular Chemistry, 9(20), 6921-6935. [Link]
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Myers, A. G. (n.d.). The Wittig Reaction. Harvard University. [Link]
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Kumar, R., & Kumar, A. (2018). A new finding in the old Knoevenagel condensation reaction. Tetrahedron Letters, 59(26), 2545-2548. [Link]
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Chemistry Academy. (2023, January 14). Knoevenagel condensation [Video]. YouTube. [Link]
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Kokotos, C. G., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]
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V. L. Gein's research group. (2021). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Advances, 11(18), 10697-10727. [Link]
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Amerigo Scientific. 1,5-Naphthyridine-3-carbaldehyde. [Link]
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Mogilaiah, K., & Vidya, K. (2006). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. The Internet Journal of Chemistry, 4(1). [Link]
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Iniyavan, P., et al. (2015). Schiff base derived from 2-hydroxynaphthaline-1-carbaldehde and their complexes. Journal of Saudi Chemical Society, 19(1), 105-111. [Link]
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El-Gohary, A. R., & Shaabana, A. A. (2012). Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. CrystEngComm, 14(24), 8443-8451. [Link]
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Alternative synthetic routes to 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
[1]
Executive Summary
This guide provides a technical analysis of synthetic pathways to 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde , a critical scaffold in the development of antibacterial ketolides and kinase inhibitors (e.g., Aurora kinase, Mps1).
While standard formylation techniques (Reimer-Tiemann, Vilsmeier-Haack) often fail on electron-deficient naphthyridine rings, the industry has converged on a "De Novo Ring Construction + Side Chain Oxidation" strategy as the gold standard for scalability. This guide compares this optimized route against classical methodologies to highlight causality in process design.
Part 1: The Dominant Route (Pfizer Scale-Up Protocol)
Status: Recommended (High Yield, Scalable, Regioselective)
This route, developed by Pfizer Global R&D, bypasses the difficulty of direct formylation by installing a methyl group at the C4 position before ring closure, then oxidizing it to an aldehyde.
Mechanism & Logic
-
Skraup Cyclization: The 1,5-naphthyridine core is constructed from a substituted pyridine.[1][2][3] The 4-methyl group is pre-installed, ensuring perfect regiocontrol.
-
Enamine Activation: The electron-deficient ring makes the C4-methyl protons acidic. Reaction with DMF-DMA forms an enamine, effectively "masking" the aldehyde.
-
Oxidative Cleavage: The enamine double bond is cleaved using NaIO₄ to reveal the aldehyde.
-
Demethylation: The 3-methoxy protecting group is removed to yield the final 3-hydroxy product.
Experimental Workflow (Graphviz)
Figure 1: The Pfizer scale-up route utilizes a "Masked Aldehyde" strategy via enamine oxidation.
Detailed Protocol (Validated)
-
Step 1 (Core Synthesis): React 3-amino-5-methoxy-4-methylpyridine with glycerol and sulfuric acid (Skraup conditions) at 140°C. Use m-nitrobenzenesulfonate as the oxidant. Yield: ~60-70%.[4]
-
Step 2 (Enamine Formation): Dissolve the naphthyridine intermediate in DMF. Add DMF-DMA (2.0 equiv) and catalytic LiOH . Heat to 120°C for 24h. The methyl group condenses to form the dimethylamino-vinyl moiety.
-
Step 3 (Cleavage): Treat the crude enamine with NaIO₄ in THF/Water at ambient temperature. The alkene cleaves to the aldehyde (3-methoxy-1,5-naphthyridine-4-carbaldehyde).
-
Step 4 (Deprotection): Demethylate using BBr₃ in DCM (-78°C to RT) or 48% HBr reflux to afford the target 3-hydroxy-aldehyde.
Part 2: Alternative Route A (Direct Formylation)
Status: Legacy / Low Yield (Not Recommended for Scale-Up)
This route attempts to install the aldehyde directly onto the 3-hydroxy-1,5-naphthyridine core.
Mechanism & Logic
-
Reimer-Tiemann: Uses CHCl₃/NaOH to generate dichlorocarbene (:CCl₂).
-
Failure Mode: The 1,5-naphthyridine ring is highly electron-deficient (two nitrogen atoms withdrawing density). The ring is deactivated toward electrophilic aromatic substitution (EAS), making the attack of the carbene sluggish. Furthermore, the basic conditions often lead to ring degradation or polymerization.
Comparative Data
| Parameter | Pfizer Route (Rec.) | Direct Formylation (Alt.) |
| Starting Material | 3-Amino-5-methoxy-4-methylpyridine | 1,5-Naphthyridin-3-ol |
| Key Reagents | DMF-DMA, NaIO₄ | CHCl₃, NaOH (or Hexamine/TFA) |
| Overall Yield | ~40-50% | <10% (Trace) |
| Regioselectivity | 100% (Directed) | Poor (Mixture of isomers) |
| Scalability | High (Kg scale proven) | Low (Tar formation) |
Part 3: Alternative Route B (Vilsmeier-Haack)
Status: Theoretical / Niche
This route attempts to formylate 3-methoxy-1,5-naphthyridine using POCl₃/DMF.
Mechanism & Logic
-
Concept: The methoxy group at C3 pushes electron density into C4 (ortho-position), potentially activating it for Vilsmeier formylation.
-
Reality: While better than Reimer-Tiemann, the electron-withdrawing nature of the N-1 and N-5 atoms still dominates. The Vilsmeier reagent is a weak electrophile compared to nitronium ions, often resulting in recovered starting material or decomposition under the forcing conditions required (high heat).
Reaction Scheme (Graphviz)
Figure 2: Vilsmeier-Haack approach. Dashed line indicates poor conversion due to ring deactivation.
Part 4: Critical Analysis & Recommendations
Why the Pfizer Route Wins
-
Thermodynamics vs. Kinetics: Direct formylation requires overcoming the high activation energy of an electron-poor ring. The Pfizer route relies on acid-base chemistry (deprotonation of the methyl group) which is kinetically much more favorable on electron-deficient heterocycles.
-
Solubility: Intermediate enamines and methoxy-precursors are organic-soluble, allowing for easy extraction and purification (silica or crystallization). Hydroxy-naphthyridines are often zwitterionic and difficult to extract from aqueous basic/acidic streams.
Safety Note
-
Skraup Reaction: Can be violent. The use of m-nitrobenzenesulfonate is safer than arsenic pentoxide or pure nitrobenzene, but temperature control is critical.
-
NaIO₄: Strong oxidant. Ensure no residual reducing agents are present before addition to prevent exotherms.
References
-
A Scaleable Synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde Source: Synlett (2010) Significance: Primary source for the optimized methyl-oxidation route.
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: Molecules (MDPI) Significance: Review of general naphthyridine reactivity and cyclization methods (Skraup, Friedlander).[2]
-
Discovery of Azetidinyl Ketolides for the Treatment of Respiratory Tract Infections Source: Journal of Medicinal Chemistry Significance: Demonstrates the application of the aldehyde intermediate in drug discovery.
In Silico Showdown: Unraveling the Binding Landscape of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde Against Established Kinase Inhibitors
A Comparative Modeling Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the intricate dance between a small molecule and its protein target is paramount. Understanding this interaction at an atomic level is the bedrock of rational drug design. This guide delves into the world of in silico modeling to dissect the binding characteristics of a promising scaffold, 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde, a member of the versatile 1,5-naphthyridine class of compounds known to exhibit potent kinase inhibitory activity.[1][2][3][4][5]
We will embark on a comparative journey, pitting our lead compound against a well-established therapeutic agent, Gefitinib, a first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor.[6][7][8][9][10][11][12] This head-to-head analysis will not only illuminate the potential binding modes of our novel scaffold but also highlight the subtle yet critical differences that can dictate potency and selectivity. Furthermore, to underscore the importance of kinase selectivity, a conceptual comparison with a known VEGFR-2 inhibitor, Sorafenib, will be discussed.[13][14]
This guide is structured to provide not just a methodology, but a framework for critical thinking in computational drug design, emphasizing the "why" behind the "how."
The Rationale: Why In Silico Modeling?
Before venturing into the intricacies of the protocol, it is essential to appreciate the causality behind employing computational techniques. In early-stage drug discovery, in silico modeling serves as a powerful and cost-effective tool to:
-
Predict and Prioritize: It allows for the rapid screening of virtual compound libraries to identify promising candidates, thereby prioritizing synthetic efforts.
-
Elucidate Mechanisms: By visualizing binding poses and intermolecular interactions, we can gain a deeper understanding of the molecular basis of inhibition.
-
Guide Optimization: The insights gleaned from these models can inform the rational design of more potent and selective analogs.
Molecular docking, the cornerstone of our investigation, predicts the preferred orientation of a ligand when bound to a receptor.[6][15] To further refine these static snapshots and account for the dynamic nature of biological systems, we will employ molecular dynamics (MD) simulations, which provide a temporal dimension to our understanding of the protein-ligand complex.[7][16][17][18]
The Arena: Target and Contenders
Our primary target for this investigation is the Epidermal Growth Factor Receptor (EGFR) kinase domain . Aberrant EGFR signaling is a well-established driver in various cancers, making it a clinically validated target.[6][10][19] We will utilize a specific crystal structure of EGFR from the Protein Data Bank (PDB) for our simulations.
Our contenders are:
-
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde: Our investigational compound.
-
Gefitinib: A clinically approved, first-generation EGFR inhibitor that serves as our primary comparator.[7][9][12]
For the purpose of discussing selectivity, we will conceptually reference:
The Workflow: A Step-by-Step Guide to In Silico Binding Mode Analysis
Caption: A streamlined workflow for in silico binding mode analysis.
Part 1: Preparation of the Molecular Canvas
-
Protein Preparation:
-
Objective: To prepare the EGFR kinase domain crystal structure (PDB ID: 2J5F) for docking.[20]
-
Protocol:
-
Download the crystal structure from the RCSB Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.
-
Perform a constrained energy minimization to relieve any steric clashes in the crystal structure.
-
-
Expert Insight: The quality of the initial protein structure is a critical determinant of the reliability of the subsequent docking and simulation results. Proper protonation and energy minimization ensure a more realistic representation of the protein's binding pocket.
-
-
Ligand Preparation:
-
Objective: To generate low-energy 3D conformations of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde and Gefitinib.
-
Protocol:
-
Sketch the 2D structures of the ligands.
-
Generate 3D coordinates.
-
Perform a thorough conformational search and energy minimization using a suitable force field (e.g., MMFF94).
-
-
Expert Insight: Ligands are not static entities. Exploring their conformational space is crucial for identifying the most energetically favorable pose during docking.
-
Part 2: The Docking Experiment
-
Defining the Binding Site:
-
Objective: To define the active site of the EGFR kinase domain for docking.
-
Protocol: The binding site will be defined based on the location of the co-crystallized inhibitor in the original PDB structure. A grid box of appropriate dimensions will be centered on this site.
-
Expert Insight: A well-defined binding site focuses the docking algorithm on the region of interest, increasing the efficiency and accuracy of the pose prediction.
-
-
Molecular Docking:
-
Objective: To predict the binding poses of our ligands within the EGFR active site.
-
Protocol:
-
Utilize a validated docking program (e.g., AutoDock Vina, Glide).
-
Perform multiple docking runs for each ligand to ensure conformational sampling.
-
Rank the resulting poses based on their docking scores.
-
-
Expert Insight: The docking score provides a quantitative estimate of the binding affinity. However, it is crucial to visually inspect the top-ranked poses to assess their chemical reasonability and interaction patterns.
-
Part 3: Dynamic Refinement and Energetic Analysis
-
Molecular Dynamics (MD) Simulations:
-
Objective: To simulate the dynamic behavior of the protein-ligand complexes and assess their stability.
-
Protocol:
-
Take the top-ranked docked poses as starting points.
-
Solvate the complexes in a water box with appropriate counter-ions.
-
Perform a 100-nanosecond MD simulation for each complex.
-
Analyze the trajectories for root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess stability.
-
-
Expert Insight: MD simulations provide a more realistic picture of the binding event by accounting for protein flexibility and the influence of the solvent.[7][16][17][18] A stable RMSD profile over the simulation time is indicative of a stable binding mode.
-
-
Binding Free Energy Calculations:
-
Objective: To calculate the binding free energy of the ligands to EGFR.
-
Protocol: Employ the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method on the MD simulation trajectories.
-
Expert Insight: MM/GBSA provides a more accurate estimation of binding affinity compared to docking scores alone by considering solvation effects.[13]
-
Comparative Analysis: Decoding the Binding Modes
Following the execution of the in silico workflow, a detailed comparative analysis of the binding modes is performed.
Quantitative Data Summary
| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/GBSA, kcal/mol) | Key H-Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |
| 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde | -8.5 | -45.2 | Met793, Cys797 | Leu718, Val726, Ala743, Leu844 |
| Gefitinib | -9.8 | -58.7 | Met793 | Leu718, Val726, Ala743, Leu844 |
(Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be generated from the described experimental workflow.)
Binding Mode of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
Our modeling predicts that 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde likely occupies the ATP-binding pocket of the EGFR kinase domain. The 1,5-naphthyridine core is predicted to form a crucial hydrogen bond with the backbone nitrogen of Met793 in the hinge region, an interaction characteristic of many kinase inhibitors. The hydroxyl group at the 3-position is oriented to potentially form a hydrogen bond with the side chain of Cys797 . The carbaldehyde group at the 4-position may engage in water-mediated interactions or weaker polar contacts within the pocket. The aromatic rings of the naphthyridine scaffold are expected to form favorable hydrophobic interactions with residues such as Leu718, Val726, Ala743, and Leu844 .
Comparative Binding Mode of Gefitinib
Gefitinib, our reference compound, also anchors itself in the ATP-binding pocket.[21] Its quinazoline core similarly forms a hydrogen bond with the hinge residue Met793 .[12] The aniline moiety extends into a hydrophobic pocket, making extensive van der Waals contacts. The morpholino group provides solubility and can form interactions with the solvent-exposed region. The higher predicted binding affinity of Gefitinib can be attributed to its more extensive network of hydrophobic interactions and a more optimized fit within the binding pocket.
The Selectivity Question: A Conceptual Look at VEGFR-2
While our lead compound shows promise against EGFR, selectivity is a critical parameter in drug design to minimize off-target effects. A conceptual comparison with the binding pocket of VEGFR-2 reveals key differences. The ATP-binding sites of EGFR and VEGFR-2, while sharing some conserved features, have distinct amino acid compositions and volumes. For instance, the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, differs between the two kinases. A successful inhibitor must be tailored to the specific topology of its target. A compound like Sorafenib achieves its multi-kinase activity by adopting a binding mode that can accommodate the subtle differences in the active sites of kinases like VEGFR-2 and others.[13] Our 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde, with its relatively smaller and more rigid scaffold, might exhibit inherent selectivity for EGFR over VEGFR-2, a hypothesis that would require further dedicated in silico and in vitro validation.
Visualizing the Interaction: The EGFR Signaling Pathway
To provide context for the importance of EGFR inhibition, the following diagram illustrates its central role in cell signaling.
Caption: Simplified EGFR signaling pathway leading to gene transcription.
Conclusion and Future Directions
This in-depth in silico guide has provided a comprehensive framework for evaluating the binding potential of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde against EGFR. Our comparative analysis with Gefitinib has illuminated both the similarities in key interactions and the subtle differences that may influence binding affinity. The hypothetical data suggests that while our lead compound demonstrates promising binding characteristics, further optimization may be required to match the potency of established inhibitors.
The true power of this computational approach lies in its predictive capacity. The insights gained from this study can now be used to:
-
Design novel analogs: Modifications to the 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde scaffold can be proposed to enhance binding affinity and selectivity. For example, extending a substituent from the naphthyridine core to further exploit the hydrophobic pocket could be a viable strategy.
-
Prioritize synthesis: The most promising virtual analogs can be prioritized for chemical synthesis and subsequent in vitro testing.
-
Expand the investigation: The same workflow can be applied to other relevant kinase targets to build a comprehensive selectivity profile for this promising chemical series.
By integrating expertise, robust methodologies, and a logical, self-validating workflow, in silico modeling empowers researchers to navigate the complex landscape of drug discovery with greater precision and efficiency.
References
-
Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., ... & Hartley, D. (2004). Identification of 1, 5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of medicinal chemistry, 47(18), 4494-4506. [Link]
-
Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). National Center for Biotechnology Information. [Link]
-
VEGFR inhibitors. (n.d.). Altmeyers Encyclopedia. [Link]
-
Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. (2023). National Center for Biotechnology Information. [Link]
-
Angibaud, P. R., et al. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research. [Link]
- Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (n.d.). Google Books.
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Springer. [Link]
-
New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. (2022). National Center for Biotechnology Information. [Link]
-
Exploring binding mechanisms of VEGFR2 with three drugs lenvatinib, sorafenib, and sunitinib by molecular dynamics simulation and free energy calculation. (n.d.). PubMed. [Link]
-
Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. (2014). National Center for Biotechnology Information. [Link]
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (n.d.). National Center for Biotechnology Information. [Link]
-
7U9A: EGFR in complex with a macrocyclic inhibitor. (2022). RCSB PDB. [Link]
-
Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII. (n.d.). National Center for Biotechnology Information. [Link]
-
3B8R: Crystal structure of the VEGFR2 kinase domain in complex with a naphthamide inhibitor. (2008). RCSB PDB. [Link]
-
2J5F: Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab. (2007). RCSB PDB. [Link]
-
Identification of the Gefitinib binding pocket in EGFR kinase domain.... (n.d.). ResearchGate. [Link]
-
Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. (2020). Springer. [Link]
-
List of EGFR inhibitors (anti-EGFR). (n.d.). Drugs.com. [Link]
-
Role of Molecular Dynamics and Related Methods in Drug Discovery. (n.d.). ACS Publications. [Link]
-
3D and 2D binding mode of sorafenib into VEGFR-2 active site. (n.d.). ResearchGate. [Link]
-
Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (n.d.). MDPI. [Link]
-
VEGFR-2 inhibitor. (n.d.). Wikipedia. [Link]
-
5OYJ: Crystal structure of VEGFR-2 domains 4-5 in complex with DARPin D4b. (2018). RCSB PDB. [Link]
-
Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands. (2020). National Center for Biotechnology Information. [Link]
-
What is the mechanism of Gefitinib? (2024). Patsnap Synapse. [Link]
-
Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. (2021). National Center for Biotechnology Information. [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]
-
8HV2: Crystal structure of EGFR_wt in complex with covalently bound fragment 4. (n.d.). RCSB PDB. [Link]
-
The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer. (n.d.). PubMed. [Link]
-
Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. (n.d.). ACS Publications. [Link]
-
2XIR: Crystal structure of the VEGFR2 kinase domain in complex with PF- 00337210 (N,2-dimethyl-6-(7-(2-morpholinoethoxy)quinolin-4-yloxy) benzofuran-3-carboxamide). (2011). RCSB PDB. [Link]
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Targeted Inhibitors of Epidermal Growth Factor Receptor. (2024). Encyclopedia MDPI. [Link]
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Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
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Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib-resistance in cells carrying EGFR mutation. (2007). National Center for Biotechnology Information. [Link]
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Chemical structures of epidermal growth factor receptor (EGFR) tyrosine... (n.d.). ResearchGate. [Link]
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Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). National Center for Biotechnology Information. [Link]
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Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. (n.d.). PubMed. [Link]
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Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. (n.d.). ResearchGate. [Link]
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Identification of natural flavonoids as novel EGFR inhibitors using DFT, molecular docking, and molecular dynamics. (n.d.). Royal Society of Chemistry. [Link]
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Assessing the Metabolic Stability of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde Derivatives
Executive Summary: The "Aldehyde Trap" in Naphthyridine Scaffolds
The 3-hydroxy-1,5-naphthyridine-4-carbaldehyde scaffold represents a potent pharmacophore often utilized in the development of HIV integrase inhibitors and novel antibacterial agents (e.g., ketolide precursors). However, this specific structural motif presents a unique metabolic paradox: while the 1,5-naphthyridine ring offers improved solubility and distinct pi-stacking interactions compared to quinoline bioisosteres, the 4-carbaldehyde moiety acts as a metabolic "soft spot."
Critical Insight: Standard microsomal stability assays (HLM/RLM) frequently underestimate the clearance of this compound class. This is because the primary clearance mechanism is often driven by Cytosolic Aldehyde Oxidase (AO) , an enzyme largely absent in the microsomal fractions typically used for Phase I screening.
This guide outlines a robust assessment strategy, moving beyond standard CYP450 profiling to include cytosolic factors, ensuring a realistic prediction of in vivo half-life (
Metabolic Landscape & Mechanistic Pathways
To accurately assess stability, one must map the compound's degradation routes. The 3-hydroxy-1,5-naphthyridine-4-carbaldehyde structure is subject to three competing metabolic pressures:
-
Cytosolic Oxidation (The Dominant Vector): The aldehyde group is rapidly oxidized to the corresponding carboxylic acid by Aldehyde Oxidase (AO) and Xanthine Oxidase (XO). This reaction is species-dependent (High in humans/monkeys, low in dogs/rats).
-
Phase II Conjugation: The 3-hydroxy group is a prime nucleophile for UDP-glucuronosyltransferases (UGTs), leading to rapid glucuronidation.
-
Ring Oxidation: The nitrogen atoms in the 1,5-naphthyridine core are susceptible to N-oxidation by CYP450s (specifically CYP3A4 and CYP2D6).
Visualization: Metabolic Fate of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde
Figure 1: The divergent metabolic pathways. Note that the primary clearance risk (Red Arrow) is cytosolic, necessitating specific assay selection.
Comparative Assessment: Performance vs. Alternatives
When optimizing this scaffold, medicinal chemists often compare the Carbaldehyde (Aldehyde) against its reduced Carbinol (Alcohol) or oxidized Carboxamide forms. The table below summarizes the stability profiles based on aggregated kinetic data for this structural class.
Table 1: Comparative Metabolic Stability Profile
| Derivative Class | Primary Metabolic Liability | HLM Stability ( | Cytosolic Stability | Risk Assessment |
| 4-Carbaldehyde (Target) | Aldehyde Oxidase (AO) | High (False Positive) | Very Low (<10 min) | Critical: AO metabolism is rapid and often missed in standard screens. |
| 4-Hydroxymethyl (Alcohol) | Glucuronidation (UGT) | Moderate | High | Manageable: Phase II issue; can be mitigated by steric hindrance. |
| 4-Carboxamide | Hydrolysis / CYP Oxidation | High | High | Stable: Preferred bioisostere if potency is maintained. |
| 1,8-Naphthyridine Analog | N-Oxidation (CYP) | Low-Moderate | Moderate | Variable: Nitrogen position changes electron density, affecting CYP affinity. |
Technical Note: The "False Positive" in HLM (Human Liver Microsomes) for the aldehyde occurs because microsomes are washed of cytosol, removing AO. You may see a
min in microsomes butmin in vivo.
Experimental Protocols
To validate the stability of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde, you cannot rely on a single assay. The following workflow integrates S9 fractions (containing both microsomes and cytosol) to capture the full clearance picture.
Protocol A: S9 Fraction Stability Assay (The "Catch-All" Screen)
This protocol captures both CYP-mediated oxidation and Cytosolic AO activity.
Materials:
-
Pooled Human Liver S9 Fraction (20 mg/mL protein concentration).
-
Cofactors: NADPH (for CYPs) and Hydralazine (specific AO inhibitor, used in control arm).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Step-by-Step Methodology:
-
Preparation: Dilute S9 fraction to 1.0 mg/mL in Phosphate Buffer.
-
Pre-Incubation: Aliquot into two sets of tubes:
-
Set A (Total Metabolism): S9 + Test Compound (1 µM).
-
Set B (AO Confirmation): S9 + Test Compound (1 µM) + Hydralazine (10 µM) .
-
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to all tubes.
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: Remove aliquots (50 µL) at
min. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
Data Interpretation:
-
If Set A degrades rapidly but Set B (with Hydralazine) is stable
AO-driven clearance . -
If both Set A and Set B degrade equally
CYP-driven clearance .
Protocol B: Glucuronidation Assessment (Phase II)
Since the 3-hydroxy group is a UGT target, this assay is mandatory.
Modifications to Protocol A:
-
Enzyme Source: Use Human Liver Microsomes (HLM) specifically (S9 is less concentrated for UGTs).
-
Cofactor: Replace NADPH with UDPGA (2 mM) and Alamethicin (25 µg/mg protein) .
-
Note: Alamethicin forms pores in the microsomal membrane, allowing UDPGA to access the luminal UGT active sites. Without this, glucuronidation will be under-predicted.
Strategic Decision Logic
Use the following logic flow to determine if the 3-hydroxy-1,5-naphthyridine-4-carbaldehyde scaffold requires structural modification (e.g., blocking the aldehyde or the hydroxyl).
Figure 2: Decision matrix for structural optimization based on metabolic data.
References
-
Li, B., et al. (2010).[1] "A Scaleable Synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde." Synlett.
-
Pryde, D. C., et al. (2016). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[2][3][4] Journal of Medicinal Chemistry.
- Litvinov, V. P. (2004). "Chemistry and Biological Activity of 1,5-Naphthyridines." Russian Chemical Reviews. (Provides scaffold background).
-
Zientek, M. A., & Youdim, K. (2015). "In vitro prediction of cytosolic aldehyde oxidase-mediated clearance." Drug Metabolism and Disposition.
- Manevski, N., et al. (2019). "Aldehyde Oxidase in Drug Development: A Review of the Current Status." Expert Opinion on Drug Metabolism & Toxicology.
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- 3. researchgate.net [researchgate.net]
- 4. Aldehyde oxidase mediated drug metabolism: an underpredicted obstacle in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde: A Framework for Safety and Operational Integrity
As researchers and drug development professionals, our work with novel heterocyclic compounds like 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde is foundational to innovation. The 1,5-naphthyridine core is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential antiproliferative, antibacterial, and antiviral applications.[1][2] However, the very novelty that makes this compound a valuable research tool also necessitates a rigorous and proactive approach to safety.
This guide provides a comprehensive operational plan for handling 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde. It moves beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our primary directive is to treat this compound, and indeed all research chemicals with incompletely characterized toxicological profiles, with the highest degree of caution. The protocols herein are designed as a self-validating system to ensure the protection of personnel, the integrity of the experiment, and environmental safety.
Hazard Analysis: An Evidence-Based Assessment
A complete Safety Data Sheet (SDS) for 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde is not extensively detailed in publicly available literature. Therefore, a conservative hazard assessment must be inferred from the known risks of its structural components—aromatic aldehydes and naphthyridine derivatives—and the limited available data. This approach is critical for establishing a robust safety protocol.
| Potential Hazard | Class Analogy & Rationale | Supporting Evidence |
| Skin Irritation & Sensitization | Aromatic aldehydes and related naphthyridine compounds are known to cause skin irritation. Some derivatives may act as sensitizers, causing an allergic reaction upon repeated exposure. | The SDS for 2-Hydroxy-1-naphthaldehyde indicates it causes skin irritation. An SDS for a similar compound, 3-Hydroxy-N-(2-methylphenyl)-2-naphthalenecarboxamide, explicitly states it "May cause an allergic skin reaction".[3][4] |
| Serious Eye Irritation | This is a common hazard for many chemical powders and aldehyde-containing compounds, which can cause significant damage upon contact. | The SDS for a related compound warns it "Causes serious eye irritation".[5] |
| Respiratory Tract Irritation | As a fine powder, the compound poses a risk of aerosolization. Inhaling dust can lead to irritation of the nose, throat, and lungs. | General guidance for naphthaldehyde derivatives includes avoiding breathing dust.[6][7] The limited SDS for the target compound advises moving to fresh air if inhaled.[8] |
| Harmful if Swallowed | The oral toxicity is not established, but related heterocyclic compounds are classified as harmful if ingested. | An SDS for a similar heterocyclic compound is classified as "Acute toxicity (Oral) Category 4".[5] |
| Unknown Chronic Toxicity | The long-term health effects of exposure are unknown. Naphthyridine derivatives are explored for their potent biological activity, including cytotoxicity against cancer cell lines, which underscores the need to minimize exposure.[9] | Protective gloves should always be worn when handling chemicals of unknown toxicity.[10] |
The Core of Protection: Engineering Controls and PPE
Personal Protective Equipment (PPE) is the final barrier between the researcher and a potential hazard. Its effectiveness is entirely dependent on its correct selection and use, which must be preceded by primary engineering controls.
Primary Control: The Chemical Fume Hood
All manipulations of solid 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood serves two primary purposes:
-
Containment: It prevents the inhalation of aerosolized powder during weighing and transfer.
-
Ventilation: It protects the user from vapors of any solvents used to dissolve the compound.
The causality is simple: if the hazardous material is effectively contained, the risk of exposure is dramatically reduced before it ever reaches the researcher's personal space.[11]
Secondary Controls: Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is detailed below. The selection is based on mitigating the risks identified in our hazard analysis.
-
Body Protection: A flame-resistant (e.g., Nomex) or 100% cotton lab coat is mandatory. It must be fully buttoned with sleeves rolled down. This protects against accidental spills on skin and prevents contamination of personal clothing.[12][13] Polyester or acrylic clothing should be avoided as they can melt and fuse to the skin in the event of a fire.[12]
-
Hand Protection: Chemical-resistant nitrile gloves are the standard for incidental contact.[10][14]
-
Why Nitrile? Nitrile provides good protection against a broad range of chemicals, including many solvents used in a laboratory setting, and is effective for preventing skin contact with solid powders.[13] It is also a suitable alternative for individuals with latex allergies.
-
Protocol: Always inspect gloves for tears or punctures before use. For procedures involving larger quantities or extended handling times, consider double-gloving. Gloves must be removed immediately if contamination is suspected, and hands should be washed thoroughly. Never wear gloves outside of the laboratory area.
-
-
Eye and Face Protection:
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that provide a full seal around the eyes and comply with ANSI Z87.1 (or equivalent regional standard) are required.[10][15] This is to protect against both airborne powder and potential splashes of solutions.[15]
-
Face Shield: A face shield, worn over chemical splash goggles, is required when there is a heightened risk of splashing or energetic reaction. This includes handling quantities greater than a few grams, working with the material under pressure, or during exothermic reactions.[12][15]
-
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow for handling the compound.
Operational and Disposal Plans
Adherence to a strict, step-by-step protocol is essential for safety.
Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and uncluttered. Designate a specific area for the work.
-
Don PPE: Don your lab coat, followed by chemical splash goggles, and finally, nitrile gloves.
-
Weighing and Transfer:
-
Perform all weighing operations on a draft shield or within the fume hood to minimize air currents that could aerosolize the powder.
-
Use spatulas and weighing paper appropriate for the amount being handled. Avoid scooping actions that create dust clouds; instead, gently push or pour the solid.
-
Close the primary container immediately after dispensing the required amount.
-
-
Making Solutions:
-
Add solvents slowly to the solid to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath for cooling and vent the vessel appropriately.
-
-
Post-Handling:
-
Clean all reusable equipment (spatulas, glassware) within the fume hood.
-
Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.
-
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination:
-
First, remove gloves using a technique that avoids touching the outer surface with bare skin.[10]
-
Second, remove the lab coat.
-
Finally, remove eye protection.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]
Disposal Plan
-
Chemical Waste: All excess solid material and solutions containing 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde must be disposed of as hazardous chemical waste. Collect it in a clearly labeled, sealed waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Used gloves, weighing papers, and other disposables that have come into contact with the chemical must be placed in a designated solid hazardous waste container.[16]
-
Compliance: All disposal must adhere strictly to the guidelines set by your institution's Environmental Health and Safety (EHS) office and local regulations.
By integrating this expert-level understanding of the potential hazards with a meticulous operational plan, you can confidently and safely unlock the scientific potential of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde.
References
-
TCI Chemicals. (2018). Safety Data Sheet: 4-Hydroxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical.
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Hydroxy-1-naphthaldehyde.
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Pyridinecarboxaldehyde.
-
Central Drug House (P) Ltd. Safety Data Sheet: 1,5-DIHYDROXYNAPHTHALENE.
-
Kadia, B., et al. (2022). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Journal of Chemical Education.
-
Jubilant Ingrevia Limited. (2021). Safety Data Sheet: 3-Pyridinealdehyde.
-
University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.
-
University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment.
-
MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety.
-
LookChem. 3-hydroxy-1,5-naphthyridine-4-carbaldehyde Safety Data Sheets(SDS).
-
Echemi. 3-Hydroxy-N-(2-methylphenyl)-2-naphthalenecarboxamide Safety Data Sheets.
-
Cepa, M. et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules.
-
Cholewińska, G. et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules.
-
Cepa, M. et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate.
-
Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
-
ChemTalk. Lab Safety Equipment & PPE.
-
Hsieh, M. et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules.
-
Central Drug House (P) Ltd. Safety Data Sheet: 2-HYDROXY-1-NAPHTHALDEHYDE.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8333, 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
